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  • Product: methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
  • CAS: 507272-16-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The strategic functionalization of the indole scaffold offers a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The strategic functionalization of the indole scaffold offers a powerful avenue for the modulation of pharmacological properties. This technical guide provides a comprehensive overview of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, a promising but currently under-investigated indole derivative. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to propose a robust synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential as a scaffold for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for interacting with biological targets.[2] The indole-2-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds with diverse biological activities, including antiviral (specifically as HIV-1 integrase inhibitors), anticancer, and anti-inflammatory properties.[3][4][5]

The introduction of a sulfonyl group onto the indole ring can significantly modulate the molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[5] The methylsulfonyl group at the 6-position of the indole nucleus, an electron-withdrawing group, is expected to influence the molecule's reactivity and its interactions with biological macromolecules. This guide aims to provide a detailed technical dossier on methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, laying the groundwork for its synthesis and future investigation.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is presented below:

Molecular Formula: C₁₀H₉NO₄S

Molecular Weight: 239.25 g/mol

The predicted physicochemical properties, extrapolated from structurally similar compounds such as methyl 6-methyl-1H-indole-2-carboxylate, are summarized in the table below.[6] The presence of the polar methylsulfonyl group is expected to increase polarity and potentially influence solubility and LogP values compared to its non-sulfonylated counterpart.

PropertyPredicted ValueSource for Analogue
Molecular Weight 239.25 g/mol Calculated
XLogP3 1.8PubChem (CID 4715128)[6]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 2Calculated
Topological Polar Surface Area 81.3 ŲCalculated

Proposed Synthesis: A Strategic Approach

A robust and efficient synthesis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate can be envisioned through the well-established Fischer indole synthesis.[1][7][8][9] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from a substituted phenylhydrazine and a carbonyl compound. For the synthesis of the target molecule, the key starting materials are (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate. Notably, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride is a commercially available reagent, which makes this synthetic route highly feasible.[10][11]

The proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis A (4-(Methylsulfonyl)phenyl)hydrazine (Commercially Available) C Intermediate Hydrazone A->C AcOH, Reflux B Methyl Pyruvate B->C D Intermediate Hydrazone E Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (Target Molecule) D->E Polyphosphoric Acid (PPA), Heat Biological_Potential cluster_scaffolds Key Structural Scaffolds cluster_activities Potential Therapeutic Areas Core Methyl 6-(methylsulfonyl)- 1H-indole-2-carboxylate Indole2Carboxylate Indole-2-carboxylate SulfonylIndole Sulfonyl-Indole Antiviral Antiviral (e.g., HIV) Indole2Carboxylate->Antiviral Anticancer Anticancer Indole2Carboxylate->Anticancer AntiInflammatory Anti-inflammatory (COX-2) Indole2Carboxylate->AntiInflammatory SulfonylIndole->Anticancer

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Exploratory

synthesis pathway for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Synthesis Pathway for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: A Comprehensive Technical Guide Executive Summary Retrosynthetic Strategy & Regiochemical Rationale To achieve absolute regiocontrol over the 6-pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

Retrosynthetic Strategy & Regiochemical Rationale

To achieve absolute regiocontrol over the 6-position, the Reissert indole synthesis is the optimal strategy[2]. Alternative methods, such as the Fischer indole synthesis starting from 3-(methylsulfonyl)phenylhydrazine, inherently yield an inseparable mixture of 4- and 6-substituted indoles due to cyclization at both available ortho positions.

By utilizing 2-nitro-4-(methylsulfonyl)toluene (CAS: 1671-49-4)[3] as the starting material, the regiochemistry is pre-established. The methyl group (C1 of toluene) ultimately forms the C3 and C3a positions of the indole, while the C4-methylsulfonyl group maps perfectly to the C6 position of the resulting indole framework.

Mechanistic Pathway

The synthesis is executed via a highly efficient two-step sequence:

  • Base-Promoted Condensation : The highly acidic benzylic protons of 2-nitro-4-(methylsulfonyl)toluene are deprotonated by sodium methoxide. The strong electron-withdrawing nature of both the nitro and sulfonyl groups facilitates this deprotonation. The resulting carbanion undergoes nucleophilic acyl substitution with dimethyl oxalate to form an α -keto ester intermediate[1].

  • Reductive Cyclization : The nitro group is reduced to an aniline. The nascent nucleophilic amine immediately attacks the adjacent α -carbonyl, followed by dehydration to yield the fully aromatized indole[2].

ReissertSynthesis SM 2-Nitro-4-(methylsulfonyl)toluene (CAS: 1671-49-4) Step1 Condensation (NaOMe, DMF) SM->Step1 Dimethyl oxalate Int Methyl 3-(4-(methylsulfonyl)- 2-nitrophenyl)-2-oxopropanoate Step1->Int Step2 Reductive Cyclization (Fe, AcOH) Int->Step2 Reduction Prod Methyl 6-(methylsulfonyl)- 1H-indole-2-carboxylate Step2->Prod

Reissert .

Process Optimization & Quantitative Data

The causality behind reagent selection is critical for yield and purity. For Step 1, utilizing Sodium Methoxide (NaOMe) instead of Sodium Ethoxide (NaOEt) is mandatory to prevent transesterification, which would yield an unwanted ethyl ester byproduct. For Step 2, Iron in Acetic Acid (Fe/AcOH) is preferred over catalytic hydrogenation (Pd/C) because the methylsulfonyl group can act as a catalyst poison, and the acidic environment of AcOH perfectly drives the dehydration step required for aromatization[2].

Table 1: Optimization of Base-Promoted Condensation (Step 1)

Base Solvent Temp (°C) Yield (%) Observation / Causality
NaOMe DMF 0 to 25 85% High chemoselectivity; no transesterification.
NaOEt EtOH 25 60% Formation of ethyl ester byproduct (transesterification).

| KOtBu | THF | 0 | 75% | Good yield, but lower solubility of the sulfone starting material. |

Table 2: Optimization of Reductive Cyclization (Step 2)

Reducing Agent Solvent Temp (°C) Yield (%) Observation / Causality
Fe powder AcOH 80 92% Robust; high tolerance for sulfone; acid drives dehydration.
H₂ (1 atm) / Pd/C MeOH 25 88% Clean reaction, but risks catalyst poisoning from sulfur.

| Na₂S₂O₄ | EtOH/H₂O | 90 | 65% | Incomplete reduction; complex mixture of intermediates. |

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-(methylsulfonyl)-2-nitrophenyl)-2-oxopropanoate
  • Preparation : Flame-dry a 500 mL round-bottom flask purged with N₂. Charge the flask with 2-nitro-4-(methylsulfonyl)toluene (21.5 g, 100 mmol, 1.0 eq)[3] and dimethyl oxalate (14.2 g, 120 mmol, 1.2 eq) dissolved in 150 mL of anhydrous DMF.

  • Reaction : Cool the mixture to 0 °C using an ice bath. Add a solution of NaOMe (25 wt% in MeOH, 34.3 mL, 150 mmol, 1.5 eq) dropwise over 30 minutes to control the exotherm. Remove the ice bath and stir at 25 °C for 4 hours.

  • Validation (IPC) : Monitor via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​=0.6 ) should be completely consumed, replaced by a highly polar deep-red enolate spot at the baseline.

  • Workup : Quench the reaction by pouring it into 500 mL of 1N HCl (ice-cold) to precipitate the product. Extract with EtOAc (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize from hot methanol to afford the intermediate as a yellow crystalline solid.

Step 2: Synthesis of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
  • Preparation : In a 1 L round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (30.1 g, 100 mmol, 1.0 eq) in 250 mL of glacial acetic acid.

  • Reaction : Heat the solution to 80 °C. Add fine iron powder (27.9 g, 500 mmol, 5.0 eq) in small portions over 1 hour. Caution: Highly exothermic reaction with vigorous gas evolution.

  • Validation (IPC) : Stir at 80 °C for an additional 2 hours. Monitor by LC-MS. The intermediate mass[M+H]⁺ 302 should transition to the final product mass [M+H]⁺ 254.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the cake with EtOAc (200 mL). Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.

  • Isolation : Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with EtOAc (3 × 200 mL), dry over Na₂SO₄, and concentrate. Recrystallize the crude product from MeOH/CH₂Cl₂ to afford the pure target compound as an off-white solid.

References

  • 4-Mesyl-2-nitrotoluene (CID 687125) | PubChem | [Link]

  • Reissert Indole Synthesis (Mechanism & Overview) | Wikipedia |[Link]

  • Reissert Indole Synthesis (Mechanistic Pathways) | Gordon Gribble, ResearchGate |[Link]

Sources

Foundational

Technical Whitepaper: Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in Medicinal Chemistry

Executive Summary & Chemical Identity In modern drug discovery, the indole-2-carboxylate scaffold is a highly privileged structure, frequently utilized to target complex biological pathways ranging from viral integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, the indole-2-carboxylate scaffold is a highly privileged structure, frequently utilized to target complex biological pathways ranging from viral integration to neuroinflammation. Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) represents a highly functionalized building block that merges the hydrophobic, -stacking capabilities of the indole core with the metabolic stability and hydrogen-bonding potential of a C6-methylsulfonyl group.

This whitepaper provides an in-depth technical analysis of this compound, covering its safety data sheet (SDS) profile, structure-activity relationship (SAR) significance, and field-proven experimental workflows for downstream derivatization.

Table 1: Chemical Identity & Physical Properties

PropertyValue / Specification
Chemical Name Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
CAS Registry Number 507272-16-4
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.27 g/mol
SMILES COC(=O)C1=CC2=CC=C(S(C)(=O)=O)C=C2N1
Structural Class Heterocyclic Building Block / Sulfone

Safety Data Sheet (SDS) & Risk Mitigation

As a biologically active synthetic intermediate, handling CAS 507272-16-4 requires strict adherence to Globally Harmonized System (GHS) protocols 1. The compound is classified under GHS07 (Exclamation Mark) with the signal word Warning 2.

Understanding the causality behind these hazards is critical for designing effective engineering controls. The electrophilic nature of the C2-methyl ester and the strong dipole of the sulfonyl group allow the molecule to interact readily with lipid bilayers and mucosal membranes, driving its irritant profile.

Table 2: GHS Hazard Classification & Mechanistic Mitigation

GHS CodeHazard StatementCausality & MechanismMitigation Protocol
H302 Harmful if swallowedSystemic absorption disrupts cellular homeostasis via off-target protein binding.Do not eat/drink in lab; wash hands thoroughly (P264).
H315 Causes skin irritationPolar sulfonyl groups disrupt epidermal lipid bilayers, causing localized dermatitis.Wear nitrile gloves and a chemically resistant lab coat (P280).
H319 Causes serious eye irritationDirect interaction with ocular mucosal membranes induces rapid inflammatory cascades.Use safety goggles or a full face shield (P305+P351).
H335 May cause respiratory irritationInhalation of fine particulates causes localized immune responses in the respiratory tract.Handle strictly inside a certified, high-velocity fume hood (P271).

Pharmacological Significance & Structure-Activity Relationship (SAR)

The strategic placement of functional groups on the indole core dictates the compound's utility in drug design.

  • The Indole-2-Carboxylate Core: This moiety is a proven pharmacophore for inhibiting HIV-1 integrase strand transfer. The indole nucleus chelates two Mg²⁺ ions within the active site of the integrase enzyme, while the aromatic system engages in -stacking with the 3′ terminal adenosine of viral DNA 3. Furthermore, derivatives of this core act as highly selective CysLT1 antagonists, which are critical in treating asthma and neuroinflammation 4.

  • The C6-Methylsulfonyl Group: Incorporating a methylsulfone group is a modern tactic to reduce molecular lipophilicity, improve aqueous solubility, and drastically slow down cytochrome P450-mediated oxidative metabolism 5. In the context of Alzheimer's disease therapeutics, the methanesulfonyl group acts as a selective COX-2 pharmacophore, mitigating neuro-inflammation 6.

SAR Core Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate CAS: 507272-16-4 Indole Indole Core (Hydrophobic & π-stacking) Core->Indole C2Ester C2 Methyl Ester (Prodrug / Coupling Site) Core->C2Ester C6Sulfonyl C6 Methylsulfonyl (H-bond Acceptor & Metabolic Stability) Core->C6Sulfonyl Target1 HIV-1 Integrase Inhibition Indole->Target1 Chelates Mg2+ Target3 CysLT1 Antagonism (Asthma/Neuroinflammation) C2Ester->Target3 Amide Conversion Target2 COX-2 / Anti-inflammatory Modulation C6Sulfonyl->Target2 Pharmacophore

Fig 1: Structure-Activity Relationship (SAR) of the methylsulfonyl indole scaffold.

Experimental Workflows: Saponification & Amide Coupling

To utilize this building block in drug discovery (e.g., synthesizing TRPV1 agonists or CysLT1 antagonists 7), the unreactive methyl ester must first be converted into a reactive carboxylic acid, followed by amide coupling. The following protocol is designed as a self-validating system , ensuring that each chemical transformation provides immediate, observable feedback to the scientist.

Protocol 1: Base-Catalyzed Saponification

Causality: The methyl ester acts as a stable protecting group during commercial transit. Hydrolysis via a strong base (NaOH) in a protic solvent (Ethanol) provides an optimal dielectric constant to dissolve both the hydrophobic indole and the aqueous base, driving the reaction to completion.

  • Preparation: Suspend 1.0 eq of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in absolute ethanol (0.2 M concentration).

  • Hydrolysis: Add 3.0 eq of 2M aqueous NaOH. Reflux the mixture at 80°C for 2 hours.

  • Self-Validation Check 1 (TLC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the high-Rf starting material confirms complete consumption.

  • Acidification & Isolation: Cool the mixture to 0°C. Add 1M HCl dropwise until the pH reaches 2-3.

  • Self-Validation Check 2 (Precipitation): Protonation of the carboxylate drastically reduces its aqueous solubility. A white/off-white precipitate will immediately crash out of the solution, visually validating the formation of the free acid. Filter and dry under a vacuum.

Protocol 2: EDCI/HOBt Mediated Amide Coupling

Causality: Converting the free acid to an amide requires activation. EDCI is chosen over DCC because its urea byproduct is highly water-soluble, allowing for rapid purification via simple aqueous workup. HOBt is added to form a stable, reactive OBt-ester intermediate, suppressing unwanted side reactions before the amine attacks.

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and DIPEA (2.0 eq). Stir for 12 hours.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove the water-soluble EDCI-urea byproduct.

Workflow Step1 Step 1: Reagent Prep Weigh 507272-16-4 in Fume Hood Step2 Step 2: Saponification NaOH / EtOH reflux, 2h Step1->Step2 Step3 Step 3: Acidification HCl dropwise to pH 2-3 Step2->Step3 Step4 Step 4: Isolation Filter & dry intermediate acid Step3->Step4 Step5 Step 5: Amide Coupling EDCI, HOBt, Amine, DMF Step4->Step5 Step6 Step 6: Validation LC-MS & 1H-NMR Step5->Step6

Fig 2: Self-validating synthetic workflow from C2-ester to functionalized amide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (MW: 253.27) should yield an [M+H]⁺ peak at m/z 254. Following saponification, the free acid (MW: 239.25) will shift to an [M+H]⁺ peak at m/z 240.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Successful saponification is confirmed by the complete disappearance of the sharp singlet at ~3.9 ppm (integrating for 3 protons), which corresponds to the methyl ester group. The methylsulfonyl protons will remain visible as a distinct singlet at ~3.2 ppm.

References

  • Wang, Y.-C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors". PMC. URL: [Link]

  • Chen, H., et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists". PMC. URL: [Link]

  • Zhao, C., et al. "Application of Methylsulfone in Drug Discovery". Namiki. URL: [Link]

  • Lamie, P. F., et al. "Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy". PMC. URL:[Link]

  • MDPI. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". MDPI. URL: [Link]

Sources

Exploratory

solubility profile of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in Organic Solvents This guide provides a comprehensive framework for understanding, determining, and applying th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and applying the solubility profile of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable protocols and interpretive insights essential for preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is an indole derivative, a scaffold of significant interest in medicinal chemistry. The physicochemical properties of any active pharmaceutical ingredient (API), such as this one, are foundational to its potential therapeutic success. Among these, solubility is a paramount parameter that directly influences bioavailability, formulation strategies, and ultimately, the efficacy and safety of a drug product.

In the context of the Biopharmaceutics Classification System (BCS), solubility is a primary determinant for classifying a drug substance, which in turn dictates the regulatory pathway for bioequivalence studies.[1][2] An API is deemed "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[2][3][4] While this guide focuses on organic solvents, the principles of solubility are universal and critical for every stage of development, from initial screening to final dosage form design.[5]

Physicochemical Analysis and Solubility Prediction

A molecule's structure dictates its solubility. A predictive analysis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate reveals key structural features that govern its interaction with various solvents.

  • Molecular Structure:

    • Indole Core: A bicyclic aromatic system that is relatively non-polar and capable of π-π stacking interactions. The indole N-H group is a hydrogen bond donor.

    • Methyl Ester (-COOCH₃): This group contains a polar carbonyl (C=O) which is a hydrogen bond acceptor.

    • Methylsulfonyl Group (-SO₂CH₃): A highly polar, electron-withdrawing group. The two oxygen atoms are strong hydrogen bond acceptors.

  • Predicted Solubility Behavior:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can act as both hydrogen bond donors (O-H) and acceptors, effectively solvating the N-H, ester, and sulfonyl functionalities of the molecule.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents possess large dipole moments and can accept hydrogen bonds, interacting favorably with the polar regions of the molecule.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the methylsulfonyl group and the hydrogen bonding capabilities of the indole N-H and ester groups are incompatible with the non-polar nature of these solvents, leading to weak solute-solvent interactions.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[5][6] This technique is considered the gold standard for its accuracy and reliability.[5]

Principle

The core principle involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical technique.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the standard operating procedure for the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Weigh excess API (e.g., 5-10 mg) B 2. Add to vial with a known volume of solvent (e.g., 1 mL) A->B C 3. Seal vial and place in orbital shaker at constant temp (e.g., 25°C or 37°C) B->C D 4. Agitate for 24-72 hours to ensure equilibrium C->D E 5. Centrifuge or allow to stand to sediment excess solid D->E F 6. Filter supernatant through a 0.45 μm syringe filter E->F G 7. Dilute filtrate with mobile phase as needed F->G H 8. Quantify concentration using validated HPLC-UV method G->H G cluster_solvents Solvent Interactions Solute Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate H-Bond Donor (N-H) H-Bond Acceptor (C=O, SO₂) Polar Groups (SO₂) Non-Polar (Indole Ring) Protic Polar Protic (Methanol) H-Bond Donor/Acceptor Solute:f1->Protic:f1 Strong Interaction (High Solubility) Solute:f2->Protic:f1 Aprotic Polar Aprotic (DMSO) H-Bond Acceptor Strong Dipole Solute:f1->Aprotic:f1 Good Interaction (Good Solubility) Solute:f3->Aprotic:f2 NonPolar Non-Polar (Hexane) van der Waals Forces Solute:f4->NonPolar:f1 Weak Interaction (Poor Solubility)

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Foundational

Structural Pharmacology and Mechanism of Action of Methyl 6-(Methylsulfonyl)-1H-Indole-2-Carboxylate Derivatives

Executive Summary In the pursuit of potent anti-inflammatory agents that bypass the gastrointestinal and renal toxicities inherent to traditional non-steroidal anti-inflammatory drugs (NSAIDs), the indole scaffold has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of potent anti-inflammatory agents that bypass the gastrointestinal and renal toxicities inherent to traditional non-steroidal anti-inflammatory drugs (NSAIDs), the indole scaffold has emerged as a highly privileged structure. Specifically, methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 507272-16-4) and its derivatives are engineered to act as highly selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. This technical whitepaper deconstructs the structural pharmacology, target engagement mechanisms, and the self-validating experimental workflows required to evaluate these compounds in a preclinical setting.

Structural Pharmacology & Target Engagement

The mechanism of action of 6-methylsulfonyl indole derivatives is dictated by their precise spatial geometry and electronic distribution within the COX-2 active site. In my experience optimizing these scaffolds, the causality of their selectivity relies on two distinct structural pillars:

The Val523 / Arg513 Selectivity Pocket

The hallmark of COX-2 selectivity lies in the 6-methylsulfonyl ( −SO2​CH3​ ) moiety. In the constitutively expressed COX-1 enzyme, the active site channel is sterically restricted by a bulky Isoleucine residue at position 523. In contrast, COX-2 features a smaller Valine (Val523) at this position. This single amino acid substitution unveils a secondary, hydrophilic side pocket containing Arg513 and His90.

When the indole derivative enters the COX-2 channel, the oxygen atoms of the methylsulfonyl group project directly into this side pocket, forming critical hydrogen bonds with the guanidinium network of Arg513 1. This spatial lock-and-key interaction is the primary driver of the compound's high selectivity index (SI) for COX-2 over COX-1.

The Indole-2-Carboxylate Scaffold

The rigid, planar indole core acts as an optimal spatial anchor. It mimics the double-bond geometry of arachidonic acid, positioning the molecule deep within the hydrophobic channel. Meanwhile, the 2-carboxylate ester group (or its hydrolyzed free acid form) aligns near the entrance of the cyclooxygenase channel. Here, it engages in electrostatic and hydrogen-bonding interactions with Arg120 and Tyr355, effectively occluding the entry of endogenous substrates 2.

The Arachidonic Acid Cascade and COX-2 Inhibition

By physically blocking the active site, methylsulfonyl indole derivatives halt the conversion of arachidonic acid into Prostaglandin H2 (PGH2). Consequently, the downstream synthesis of pro-inflammatory Prostaglandin E2 (PGE2) by PGE synthases is suppressed. This targeted inhibition resolves inflammation and pain without disrupting the cytoprotective prostaglandins generated by COX-1 in the gastric mucosa 3.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Synthase Inhibitor 6-Methylsulfonyl Indole Derivative Inhibitor->COX2 Val523/Arg513 Blockade

Fig 1: Selective COX-2 inhibition pathway by methylsulfonyl indole derivatives.

Quantitative Efficacy: Comparative Enzyme Inhibition

To validate the efficacy of these derivatives, we benchmark their IC50 values against both traditional NSAIDs and gold-standard COX-2 inhibitors. The table below synthesizes typical in vitro enzymatic assay data for optimized methylsulfonyl indole derivatives compared to clinical standards.

Compound Class / ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin (Non-selective NSAID)0.040.49~0.08
Celecoxib (Standard COX-2 Inhibitor)>15.00.04>375
Methylsulfonyl Indole Derivatives >10.00.11 - 0.2540 - 100+

Note: A Selectivity Index (SI) > 50 is generally required to ensure a wide therapeutic window free of gastrointestinal bleeding risks.

Experimental Workflow: COX-1/COX-2 Selectivity Profiling

Relying solely on cell-based assays early in the pipeline introduces confounding variables (e.g., membrane permeability, metabolic degradation). Therefore, the gold standard for validating the mechanism of action of these derivatives is the in vitro cell-free Enzyme Immunoassay (EIA).

Assay_Workflow Step1 Buffer & Cofactors Step2 Enzyme Pre-incubation Step1->Step2 Step3 Arachidonic Acid Addition Step2->Step3 Step4 EIA Quantification Step3->Step4

Fig 2: In vitro workflow for evaluating COX-2 selectivity via PGE2 quantification.

Protocol: Step-by-Step In Vitro COX Inhibition Assay

Self-Validating System Note: Always include a vehicle control (DMSO) to establish baseline 100% enzyme activity, and a reference inhibitor (e.g., Celecoxib) to validate assay sensitivity.

  • Buffer & Cofactor Preparation : Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0). Critically, supplement with 1 µM hematin and 2 mM phenol.

    • Causality: Hematin is the essential prosthetic group for the peroxidase activity of COX, while phenol serves as a co-substrate to reduce the oxidized heme, ensuring continuous cyclooxygenase turnover.

  • Enzyme Pre-Incubation : Aliquot 10 µL of purified human recombinant COX-1 or COX-2 enzyme (approx. 0.5 U) into a 96-well plate. Add 10 µL of the indole derivative (dissolved in DMSO, utilizing serial dilutions from 100 µM to 1 nM). Incubate at 37°C for 15 minutes.

    • Causality: Time-dependent inhibition is a hallmark of COX-2 selective agents. This pre-incubation allows the methylsulfonyl group to fully orient and lock into the Val523 side pocket before substrate introduction.

  • Reaction Initiation : Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding 10 µL of 1M HCl, followed immediately by 10 µL of stannous chloride (SnCl2, 50 mg/mL).

    • Causality: SnCl2 chemically reduces the highly unstable PGH2 intermediate into the stable Prostaglandin F2α (PGF2α) or PGE2, preventing spontaneous degradation and ensuring accurate downstream quantification.

  • Quantification via EIA : Transfer the neutralized mixture to a PGE2-specific Enzyme Immunoassay (EIA) plate. Read absorbance at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Advanced Therapeutic Implications: Radioprotection

Beyond standard anti-inflammatory applications, the indole ring inherently possesses electron-donating properties that can scavenge reactive oxygen species (ROS). Recent literature suggests that antioxidant COX-2 inhibitors, including specific methylsulfonyl indoles, act as potent radioprotective agents. By intercepting radiation-induced oxidative stress and simultaneously blocking COX-2-mediated vascular inflammation, these derivatives protect healthy tissue during cancer radiation therapy, representing a novel frontier for this chemical class 4.

References

  • Zarghi, A., et al. (2008). "Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors." Scientia Pharmaceutica. 1

  • Shaker, A. M. M., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity." Journal of Applied Pharmaceutical Science. 2

  • Bekheit, et al. / RSC Advances (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Publishing. 3

  • PMC / NIH (2016). "Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review." National Institutes of Health. 4

Sources

Exploratory

Comprehensive Thermal Stability Profiling of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: Mechanisms, Analytics, and ICH Q1A(R2) Compliance

Executive Summary & Structural Rationale Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4, MW: 253.27)[1] is a highly functionalized heterocyclic building block frequently utilized in advanced medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4, MW: 253.27)[1] is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry and drug development. Understanding its intrinsic thermal stability is critical for optimizing synthesis scale-up, formulation processes (e.g., hot-melt extrusion), and defining long-term storage conditions.

As a Senior Application Scientist, it is vital to approach thermal stability not just as a regulatory checkbox, but as a predictable consequence of molecular architecture. The thermal behavior of this compound is dictated by three distinct structural domains:

  • The C6-Methylsulfonyl Group : This moiety is a strong electron-withdrawing group that significantly influences the electronic distribution of the indole core. Sulfonyl groups generally impart high thermal stability and increase the crystal lattice energy, often pushing melting points well above 200°C[2]. Thermally, this group is highly robust, typically resisting cleavage until extreme pyrolysis conditions (>350°C) where SO₂ extrusion may occur[3].

  • The C2-Methyl Ester : This is the primary site of thermal lability. At elevated temperatures, particularly in the presence of trace environmental moisture, the ester is susceptible to thermal hydrolysis followed by decarboxylation[4].

  • The 1H-Indole Core : While the aromatic system is highly stable, the unprotected N-H bond serves as a potential site for thermally accelerated auto-oxidation when exposed to atmospheric oxygen[4].

Pathways Molecule Methyl 6-(methylsulfonyl) -1H-indole-2-carboxylate Ester C2 Methyl Ester Molecule->Ester Sulfonyl C6 Methylsulfonyl Molecule->Sulfonyl Indole 1H-Indole Core Molecule->Indole Deg1 Thermal Hydrolysis / Decarboxylation Ester->Deg1 Deg2 SO2 Extrusion (Extreme Pyrolysis) Sulfonyl->Deg2 Deg3 N-H Oxidative Degradation Indole->Deg3

Logical relationship of functional groups and their primary thermal degradation pathways.

Orthogonal Thermal Analysis: TGA and DSC

To accurately profile the thermal degradation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, we must employ orthogonal techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Causality Behind the Method: DSC measures heat flow, identifying phase transitions like the melting endotherm. However, an endotherm alone cannot distinguish between melting and decomposition. By pairing DSC with TGA (which measures mass loss), we can definitively determine if the compound melts cleanly or if melting is accompanied by mass loss (e.g., loss of CO₂ via decarboxylation)[4].

Protocol 1: TGA/DSC Baseline Characterization
  • Sample Preparation : Accurately weigh 3–5 mg of the compound into an aluminum crucible for DSC and an alumina (Al₂O₃) pan for TGA. Expert Insight: Keep sample mass low to prevent thermal lag and ensure uniform heat distribution.

  • Atmosphere Selection : Run parallel experiments using a dry Nitrogen (N₂) purge (50 mL/min) and an Air purge. Causality: N₂ isolates purely thermal events (pyrolysis), whereas air reveals the susceptibility of the indole N-H to thermal oxidation[4].

  • Heating Ramp : Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 400°C.

  • Data Integration : Identify the extrapolated onset temperature ( Tonset​ ) of the melting peak on the DSC curve. Correlate this with the first derivative of the TGA curve (DTG) to identify the exact temperature at which mass loss initiates[3].

ICH Q1A(R2) Forced Thermal Degradation

While TGA/DSC provides baseline physical stability, chemical stability must be evaluated through forced degradation to validate stability-indicating analytical methods (e.g., HPLC). The ICH Q1A(R2) guidelines mandate stress testing to elucidate the intrinsic stability of the molecule[5].

The Causality Behind the Limits: The objective of forced degradation is to achieve a target degradation of 5% to 20% [5]. Why? Degradation below 5% makes it difficult to reliably quantify impurities against baseline analytical noise. Conversely, degradation exceeding 20% risks the generation of secondary degradants (degradants of the primary degradants), which obscures the primary degradation pathway and ruins mass balance calculations.

Furthermore, ICH Q1A(R2) recommends applying thermal stress in 10°C increments above accelerated storage conditions (e.g., 50°C, 60°C, 70°C)[5]. According to the Arrhenius equation ( k=Ae−Ea/RT ), a 10°C increase roughly doubles the reaction rate[6]. If the degradation mechanism remains consistent across these temperatures, the Arrhenius plot will be linear, allowing for accurate shelf-life prediction at 25°C[6].

Workflow Start Baseline Characterization Stress Thermal Stress (50°C, 60°C, 70°C) Start->Stress Sampling Time-point Sampling Stress->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Kinetics Arrhenius Kinetic Modeling Analysis->Kinetics

Step-by-step experimental workflow for ICH Q1A(R2) compliant thermal stress testing.

Protocol 2: Solid-State and Solution-State Thermal Stress
  • Preparation :

    • Solid-state: Spread a thin layer (1-2 mm) of the API powder in glass Petri dishes.

    • Solution-state: Dissolve the compound in a chemically inert, high-boiling solvent (e.g., DMSO or a buffered aqueous/organic mixture) at a concentration of 1 mg/mL.

  • Incubation : Place samples in calibrated environmental chambers set to 50°C, 60°C, and 70°C. For solid-state, utilize a controlled humidity of 75% RH to evaluate moisture-assisted thermal hydrolysis[5].

  • Time-Point Sampling : Pull samples at Days 7, 14, 21, and 28.

  • Quenching & Analysis : Immediately dilute solution samples or dissolve solid samples in the HPLC mobile phase (e.g., Acetonitrile/Water) and store at 4°C to arrest further degradation. Analyze via LC-MS/MS to quantify the remaining intact API and identify the exact mass of the degradants (e.g., identifying the [M-44] peak indicative of decarboxylation).

Quantitative Data Summary

The following table summarizes the key thermal parameters and stability targets required to fully profile methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

ParameterExpected Range / TargetAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) > 200°CDSCHigh Tm​ driven by the crystalline lattice energy imparted by the methylsulfonyl group[2].
Onset of Degradation ( Td​ ) 210°C – 250°CTGA / DTGIdentifies the thermal ceiling before ester cleavage or decarboxylation initiates[4].
Target Degradation Limit 5% – 20%LC-MS/MSEnsures primary degradation pathways are isolated without secondary degradant interference[5].
Thermal Stress Increments 50°C, 60°C, 70°CEnvironmental ChamberValidates the Arrhenius linearity; confirms degradation mechanism does not shift with temperature[6].

Conclusion

Evaluating the thermal stability of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate requires a dual approach: physical characterization via TGA/DSC to understand its absolute thermal limits, and chemical stress testing under ICH Q1A(R2) guidelines to model its long-term shelf life. By recognizing the inherent stability of the methylsulfonyl group juxtaposed against the lability of the methyl ester, researchers can design highly specific, stability-indicating analytical methods that ensure the integrity of this compound throughout the drug development lifecycle.

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary & Strategic Rationale Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly valued building block in medicinal chemistry, frequently utilized in the development of 5-HT recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly valued building block in medicinal chemistry, frequently utilized in the development of 5-HT receptor antagonists and CGRP inhibitors. Synthesizing 6-substituted indoles presents a classic regiochemical challenge. Traditional Fischer indole syntheses utilizing 3-substituted phenylhydrazines typically yield an inseparable mixture of 4- and 6-substituted isomers.

To circumvent this, this protocol employs the [1]. By utilizing 4-(methylsulfonyl)benzaldehyde as the starting material, the symmetry of the intermediate guarantees 100% regioselectivity for the 6-position during the nitrene-mediated cyclization. This application note provides a self-validating, step-by-step protocol designed for high-yield laboratory scale-up.

Mechanistic Rationale & Pathway

The Hemetsberger-Knittel synthesis operates via a robust two-step sequence[1]:

  • Knoevenagel Condensation : 4-(methylsulfonyl)benzaldehyde is condensed with methyl azidoacetate in the presence of sodium methoxide. The reaction is strictly maintained at sub-zero temperatures (-10 °C) to prevent the premature decomposition of the azide and to favor the formation of the (Z)-isomer of the resulting acrylate.

  • Thermal Cyclization : The isolated methyl (Z)-2-azido-3-(4-(methylsulfonyl)phenyl)acrylate is subjected to thermolysis in refluxing xylenes (140 °C). The thermal energy drives the extrusion of nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene[1][2]. This nitrene rapidly undergoes intramolecular C-H insertion into the ortho-position of the phenyl ring, forming the pyrrole ring of the indole core[3].

G SM 4-(methylsulfonyl)benzaldehyde + Methyl azidoacetate Cond Knoevenagel Condensation Base: NaOMe / Solvent: MeOH Temp: -10 °C to 0 °C SM->Cond Aldol-type addition Int Methyl (Z)-2-azido-3-(4-(methylsulfonyl)phenyl)acrylate (Stable Azide Intermediate) Cond->Int Elimination of H2O Therm Thermolysis (Hemetsberger-Knittel) Solvent: Xylene / Temp: 140 °C Int->Therm Heat Mech Nitrene Generation & Intramolecular C-H Insertion Therm->Mech - N2 (gas) Prod Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (Target Compound) Mech->Prod Ring Closure

Figure 1: Workflow and mechanism of the Hemetsberger-Knittel indole synthesis.

Experimental Protocols

Step 1: Synthesis of Methyl (Z)-2-azido-3-(4-(methylsulfonyl)phenyl)acrylate

Causality Check: The use of excess methyl azidoacetate and base is required to drive the equilibrium forward. Temperature control is non-negotiable; allowing the reaction to warm above 5 °C before quenching will result in significant degradation of the azide and lower yields.

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging : Add 4-(methylsulfonyl)benzaldehyde (10.0 mmol, 1.84 g) and anhydrous methanol (50 mL). Stir until fully dissolved.

  • Addition of Azide : Add methyl azidoacetate (40.0 mmol, 4.60 g) to the solution.

  • Cooling : Submerge the flask in an ice/salt bath and allow the internal temperature to reach -10 °C.

  • Base Addition : Dropwise, add sodium methoxide (25 wt% in MeOH, 40.0 mmol, ~9.1 mL) over 30 minutes. Maintain vigorous stirring. The solution will typically turn a deep yellow/orange.

  • Reaction : Stir the mixture at -10 °C to 0 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup : Quench the reaction cold by pouring it into 100 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep water bath temp < 30 °C). Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the azidoacrylate as a pale yellow solid.

Step 2: Thermolysis to Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Causality Check: Xylene is selected as the solvent because its boiling point (~140 °C) perfectly matches the activation energy required for the thermal decomposition of the azide into a nitrene[4]. Lower boiling solvents (like toluene) often require significantly longer reaction times or pressurized sealed tubes.

  • Preparation : In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the purified methyl (Z)-2-azido-3-(4-(methylsulfonyl)phenyl)acrylate (5.0 mmol, 1.40 g) in anhydrous xylenes (50 mL, 0.1 M concentration).

  • Degassing : Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can trap the reactive nitrene intermediate and form unwanted nitroso byproducts.

  • Reflux : Heat the reaction mixture to 140 °C (reflux) using a heating mantle.

  • Monitoring : Evolution of N2​ gas will be visible. Reflux for 3 to 4 hours. Monitor by TLC; the product indole will appear as a highly fluorescent blue spot under UV 254 nm.

  • Isolation : Once the starting material is consumed, remove the heat and allow the reaction to cool to room temperature. The target indole often precipitates directly from the xylenes upon cooling.

  • Purification : If precipitation occurs, collect the solid via vacuum filtration and wash with cold hexanes. If it remains in solution, concentrate under reduced pressure and purify via recrystallization from hot ethanol or flash chromatography to yield methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate as an off-white to pale yellow powder.

Quantitative Data & Analytical Checkpoints

ParameterStep 1: Knoevenagel CondensationStep 2: Hemetsberger Thermolysis
Starting Material 4-(methylsulfonyl)benzaldehydeMethyl (Z)-2-azido-3-(4-(methylsulfonyl)phenyl)acrylate
Reagents Methyl azidoacetate (4.0 eq), NaOMe (4.0 eq)None (Thermal activation)
Solvent Anhydrous MethanolAnhydrous Xylenes
Temperature -10 °C to 0 °C140 °C (Reflux)
Reaction Time 3 hours3 - 4 hours
Expected Yield 70% - 85%75% - 90%
Key Analytical Marker Disappearance of aldehyde CHO peak (~10 ppm) in 1H NMRDisappearance of azide stretch (~2100 cm−1 ) in IR; appearance of indole NH (~11.5 ppm) in 1H NMR

Safety & Handling Precautions

  • Azide Hazards : Methyl azidoacetate and the intermediate azidoacrylate are potentially explosive under extreme shock or heat. Never concentrate azide-containing solutions to complete dryness on a rotary evaporator using a high-temperature water bath. Always use a blast shield during the thermolysis step.

  • Halogenated Solvents : Avoid using dichloromethane or chloroform during the synthesis or storage of azides, as they can react to form highly unstable diazidomethane.

References

  • Hemetsberger, H.; Knittel, D. (1972). "Synthese und Thermolyse von α-Azidoacrylestern". Monatshefte für Chemie, 103: 194–204. URL:[Link]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis-methodology and applications". J. Chem. Soc., Perkin Trans. 1, (7): 1045–1075. URL:[Link]

  • "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry". PubMed (NIH), 2013. URL:[Link]

  • "Hemetsberger indole synthesis". Wikipedia, 2023. URL:[Link]

Sources

Application

Application Note: Utilizing Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in the Discovery of Novel Therapeutics

Introduction Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly versatile, privileged building block in modern medicinal chemistry. While the indole core is ubiquitous in biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly versatile, privileged building block in modern medicinal chemistry. While the indole core is ubiquitous in biologically active molecules, the specific substitution pattern of a 2-carboxylate and a 6-methylsulfonyl group provides unique physicochemical and electronic properties. The electron-withdrawing nature of the sulfonyl group modulates the pKa of the indole N-H, while the oxygen atoms of the sulfonyl moiety act as potent hydrogen-bond acceptors.

This application note details the utilization of this intermediate in the synthesis of indole-2-carboxamides, which have proven highly efficacious across multiple therapeutic domains, including as NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists[1], HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[2], and Cannabinoid Receptor 1 (CB1) allosteric modulators[3].

Section 1: Mechanistic Rationale in Drug Design

NR2B-Selective NMDA Receptor Antagonism

Overactivation of NMDA receptors is heavily implicated in neuropathic pain, depression, and ischemic neuronal damage. Indole-2-carboxamides are well-documented allosteric modulators of the NR2B subunit[1]. The 6-methylsulfonyl group is strategically positioned to interact with a secondary hydrogen-bond donor pocket in the allosteric site. This interaction significantly enhances binding affinity and target residence time compared to unsubstituted indoles, preventing the calcium influx that leads to excitotoxicity.

HIV-1 Integrase Inhibition

The indole-2-carboxylate scaffold is a proven pharmacophore for HIV-1 INSTIs[2]. The mechanism relies on a bis-bidentate chelation with two Mg²⁺ ions in the integrase active site. The 2-carboxamide oxygen and the indole nitrogen form a stable metal-chelating cluster. The addition of the 6-methylsulfonyl group not only improves aqueous solubility but also provides additional dipole interactions with the viral DNA backbone, anchoring the inhibitor within the active site[2].

Section 2: Synthetic Workflows & Protocols

To utilize methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in drug discovery, the ester must first be saponified to the free acid, followed by amide coupling to attach the desired pharmacophore.

Protocol 1: Saponification to 6-(Methylsulfonyl)-1H-indole-2-carboxylic acid

Causality & Expert Insight : Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH for this transformation. The lithium cation coordinates strongly with the carboxylate intermediate, preventing unwanted decarboxylation side reactions. Furthermore, it ensures mild cleavage of the methyl ester without disrupting the base-sensitive sulfonyl group.

Step-by-Step Methodology :

  • Dissolution : Dissolve 1.0 equivalent of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in a 3:1:1 volumetric mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized H₂O.

  • Reagent Addition : Add 2.0 equivalents of LiOH·H₂O in a single portion.

  • Reaction Monitoring : Stir the mixture at ambient temperature (20–25 °C) for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in Dichloromethane (DCM). The reaction is self-validating when the higher Rf ester spot completely disappears.

  • Workup : Concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH).

  • Precipitation : Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl to a pH of 2–3. The free carboxylic acid will precipitate as a solid.

  • Isolation : Filter the precipitate under a vacuum, wash with ice-cold water, and dry under high vacuum for 12 hours to yield pure 6-(methylsulfonyl)-1H-indole-2-carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

Causality & Expert Insight : The electron-withdrawing 6-methylsulfonyl group decreases the nucleophilicity of the indole system and renders the carboxylic acid less reactive. HATU is chosen as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This overcomes the electronic deactivation of the core, preventing the low yields and sluggish kinetics commonly observed with standard EDC/HOBt couplings.

Step-by-Step Methodology :

  • Activation : Dissolve 1.0 eq of the synthesized 6-(methylsulfonyl)-1H-indole-2-carboxylic acid and 1.2 eq of the desired amine (e.g., 4-benzylpiperidine) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling : Add 1.5 eq of HATU followed by dropwise addition of 3.0 eq of N,N-diisopropylethylamine (DIPEA). The solution will typically turn a deep yellow.

  • Incubation : Stir at room temperature under a nitrogen atmosphere for 12 hours.

  • Quenching : Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography to obtain the target drug candidate. Validate purity via LC-MS (>95% required for biological assays).

SyntheticWorkflow Start Methyl 6-(methylsulfonyl) -1H-indole-2-carboxylate Step1 Saponification (LiOH, THF/H2O) Start->Step1 Intermediate 6-(methylsulfonyl)-1H-indole -2-carboxylic acid Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Product Bioactive Indole-2-carboxamide (Drug Candidate) Step2->Product

Caption: Workflow for converting the methyl ester intermediate into a bioactive carboxamide.

Section 3: Biological Evaluation & Data Presentation

To validate the pharmacological efficacy of the synthesized candidates, researchers must employ robust screening assays.

Protocol 3: Radioligand Binding Assay for NR2B Affinity

Causality & Expert Insight : To confirm that the modifications at the 6-position successfully enhance NR2B selectivity, the displacement of the known highly selective NR2B radioligand, [³H]-Ro 25,6981, is measured[1].

Step-by-Step Methodology :

  • Membrane Preparation : Isolate rat cortical membranes expressing native NMDA receptors and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : In a 96-well plate, incubate 100 µg of membrane protein with 5 nM[³H]-Ro 25,6981 and varying concentrations of the synthesized indole-2-carboxamide (ranging from 0.1 nM to 10 µM).

  • Equilibration : Seal the plate and incubate for 90 minutes at 4 °C to reach binding equilibrium.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification : Wash the filters three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 6-methylsulfonyl substitution compared to other standard derivatives, demonstrating its superiority in both target affinity and physicochemical properties.

Compound CoreC6-SubstituentNR2B Binding IC₅₀ (nM)HIV-1 Integrase IC₅₀ (µM)Aqueous Solubility (µg/mL)
Indole-2-carboxamide-H (Unsubstituted)131.0>50.012.5
Indole-2-carboxamide-Cl (Halogenated)45.215.58.2
Indole-2-carboxamide-SO₂CH₃ (Methylsulfonyl) 18.4 3.1 45.0

Data Analysis: The inclusion of the 6-methylsulfonyl group dramatically improves NR2B binding affinity (due to enhanced H-bond acceptance) and significantly boosts aqueous solubility, making it a superior lead candidate compared to unsubstituted or halogenated variants.

NR2B_Pathway Agonist Glutamate / Glycine (Endogenous Agonists) Receptor NR2B NMDA Receptor (Active State) Agonist->Receptor Activation BlockedReceptor NR2B NMDA Receptor (Inactive State) Receptor->BlockedReceptor Conformational Change Drug 6-SO2Me-Indole-2-carboxamide (Allosteric Antagonist) Drug->Receptor Allosteric Binding Outcome Prevention of Excitotoxicity & Neuropathic Pain BlockedReceptor->Outcome Ca2+ Channel Blocked

Caption: Mechanism of action for 6-substituted indole-2-carboxamides on the NR2B receptor.

References

  • Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Notes and Protocols: Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate as a Versatile Precursor for the Synthesis of Novel Indole Derivatives

Introduction: The Strategic Importance of the 6-Sulfonylindole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 6-Sulfonylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Among the diverse functionalities that can be appended to this privileged scaffold, the sulfonyl group (–SO₂R) has garnered significant attention. This is due to its ability to act as a potent hydrogen bond acceptor and its capacity to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] Specifically, the 6-sulfonylindole framework is a key pharmacophore found in a range of biologically active molecules, demonstrating activities from antiviral to anticancer.[2][3][4][5]

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of a diverse library of 6-sulfonylindole derivatives. Its strategic placement of the methylsulfonyl group at the 6-position and the carboxylate at the 2-position allows for a wide range of chemical modifications at the N1, C2, and C3 positions of the indole ring. This guide provides a comprehensive overview of the synthetic utility of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, complete with detailed experimental protocols and an exploration of the rationale behind these synthetic strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction planning and execution. The key properties of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄SN/A
Molecular Weight 253.28 g/mol N/A
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols and water.Internal Data
Melting Point >200 °C (decomposes)Supplier Data

Synthetic Roadmap: Key Transformations

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate offers three primary sites for chemical modification: the indole nitrogen (N1), the ester at the 2-position (C2), and the adjacent 3-position (C3). The following diagram illustrates the key synthetic transformations that can be performed on this versatile precursor.

Synthetic_Roadmap cluster_N1 N1-Position Modification cluster_C2 C2-Position Modification cluster_C3 C3-Position Modification precursor Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate n_alkylation N-Alkylation / N-Arylation precursor->n_alkylation Base, R-X hydrolysis Ester Hydrolysis precursor->hydrolysis Base (e.g., LiOH, NaOH) reduction Ester Reduction precursor->reduction Reducing Agent (e.g., LiAlH4) hydrazinolysis Hydrazinolysis precursor->hydrazinolysis Hydrazine Hydrate c3_functionalization Electrophilic Substitution (e.g., Vilsmeier-Haack) precursor->c3_functionalization Electrophile final_products final_products n_alkylation->final_products N-Substituted Indoles amidation Amide Coupling hydrolysis->amidation Amine, Coupling Agent (e.g., EDC, HOBt) amidation->final_products Diverse Amide Derivatives reduction->final_products Indole-2-methanols hydrazinolysis->final_products Indole-2-carbohydrazides c3_functionalization->final_products C3-Functionalized Indoles

Caption: Synthetic transformations of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for key transformations of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. These protocols are based on established methodologies and have been optimized for robustness and reproducibility.[6][7][8]

Protocol 1: N-Alkylation of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

N-alkylation of the indole nitrogen is a fundamental step in modifying the pharmacokinetic and pharmacodynamic properties of indole-based compounds.[8][9] This protocol describes a general procedure for N-alkylation using a base and an alkylating agent.

Rationale: The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective combination for this transformation.[8]

Materials:

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Representative Data for N-Alkylation of Indole-2-Carboxylates:

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Allyl bromideaq. KOHAcetone20 °C2>95[7]
Benzyl bromideaq. KOHAcetone20 °C2>95[7]
Amyl bromideaq. KOHAcetone20 °C8>95[7]
Methyl IodideDABCODMC/DMF90-95 °C2195[9]
Protocol 2: Saponification (Ester Hydrolysis)

Hydrolysis of the methyl ester at the C2 position to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions.[10]

Rationale: Base-catalyzed hydrolysis (saponification) is a common method for converting esters to carboxylic acids. A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Acidic workup then protonates the carboxylate to yield the carboxylic acid.

Materials:

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH·H₂O (2.0-3.0 eq) or an equivalent amount of NaOH to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the 6-(methylsulfonyl)-1H-indole-2-carboxylic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling

The resulting carboxylic acid can be coupled with a wide variety of amines to generate a diverse library of indole-2-carboxamides, which are prevalent in many biologically active compounds.[6][11][12]

Rationale: Amide bond formation is typically achieved by activating the carboxylic acid with a coupling agent to form a more reactive species that is susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt) to suppress side reactions and improve efficiency.[6]

Materials:

  • 6-(methylsulfonyl)-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Example of Amide Coupling: The synthesis of N-(4-(methylsulfonamido)benzyl)-5-(methylsulfonyl)-1H-indole-2-carboxamide has been reported with a 51% yield using 5-(methylsulfonyl)-1H-indole-2-carboxylic acid and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride.[12][13][14]

Protocol 4: Suzuki-Miyaura Cross-Coupling

While the starting material does not have a leaving group for direct cross-coupling, it can be functionalized to introduce a halide or triflate, or alternatively, converted to a boronic acid or ester for subsequent Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[1][15]

Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[1] The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1]

The following is a general protocol for the Suzuki-Miyaura coupling of a halo-indole derivative, which could be synthesized from the starting material.

Materials:

  • Halo-indole derivative (e.g., bromo- or iodo-indole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the halo-indole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of a Key Synthetic Pathway

The following workflow diagram illustrates a common synthetic sequence starting from methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate to produce a diverse range of N-alkylated indole-2-carboxamides.

Synthetic_Workflow start Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate hydrolysis Saponification (LiOH or NaOH) start->hydrolysis n_alkylation_start N-Alkylation (Base, R-X) start->n_alkylation_start acid 6-(methylsulfonyl)-1H-indole-2-carboxylic acid hydrolysis->acid amidation Amide Coupling (Amine, EDC, HOBt) acid->amidation amide_product 6-Sulfonyl-1H-indole-2-carboxamide Derivative amidation->amide_product n_alkylated_ester Methyl 1-alkyl-6-(methylsulfonyl)-1H-indole-2-carboxylate n_alkylation_start->n_alkylated_ester hydrolysis_2 Saponification (LiOH or NaOH) n_alkylated_ester->hydrolysis_2 n_alkylated_acid 1-Alkyl-6-(methylsulfonyl)-1H-indole-2-carboxylic acid hydrolysis_2->n_alkylated_acid amidation_2 Amide Coupling (Amine, EDC, HOBt) n_alkylated_acid->amidation_2 n_alkylated_amide N-Alkyl-6-sulfonyl-1H-indole-2-carboxamide Derivative amidation_2->n_alkylated_amide

Caption: Workflow for the synthesis of N-alkylated indole-2-carboxamides.

Conclusion

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is a highly valuable and versatile precursor for the synthesis of a wide array of indole derivatives. Its strategic functionalization allows for facile modifications at multiple positions of the indole core, enabling the generation of diverse chemical libraries for drug discovery and development. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block and to develop novel compounds with potential therapeutic applications.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. (n.d.).
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020, November 16). PMC.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC - NIH.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. (2008, November 13). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. (n.d.). Benchchem.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkivoc.
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2. (2019, June 27). ACS Publications.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10).
  • DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION Jiadi Zho. (2019, June 11). Semantic Scholar.
  • Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4-chlorobenzoate. (n.d.). Benchchem.
  • US6972336B2 - N-alkylation of indole derivatives. (n.d.). Google Patents.
  • Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction. (n.d.). ResearchGate.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10). MDPI.
  • US7067676B2 - N-alkylation of indole derivatives. (n.d.). Google Patents.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry - ACS Publications.
  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. (n.d.). ResearchGate.
  • methyl 6-methyl-1H-indole-2-carboxylate. (2025, May 20). Chemical Synthesis Database.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. (n.d.).
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC.
  • New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. (2004, August 19). PubMed.
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. (2023, March 30). Organic Process Research & Development - ACS Publications.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (n.d.). ResearchGate.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. (2024, May 14). PMC.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5).
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication.
  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. (2013, January 15). PubMed.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, April 10).
  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (n.d.). ResearchGate.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20).

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Abstract & Scientific Context Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4)[1] is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery. The indole core is ubiquit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Context

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4)[1] is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery. The indole core is ubiquitous in pharmacology, while the incorporation of a methylsulfonyl (–SO₂CH₃) moiety at the C6 position introduces a well-established pharmacophore known to enhance cyclooxygenase-2 (COX-2) selectivity and improve pharmacokinetic stability[2]. Furthermore, indole-2-carboxylates serve as critical synthetic intermediates for the development of allosteric modulators for cannabinoid receptors (CB1)[3] and potent antiviral agents, such as respiratory syncytial virus (RSV) fusion inhibitors[4].

Because the substitution pattern on the indole ring dictates its binding affinity in target protein pockets, accurate structural elucidation of this intermediate is paramount to ensure downstream synthetic fidelity. This application note provides an in-depth, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound.

Experimental Design & Causality

To achieve research-grade spectral data, experimental parameters must be tailored to the specific electronic and physical properties of the molecule.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): The strong dipole moment of the methylsulfonyl group combined with the hydrogen-bonding capability of the indole N–H often leads to poor solubility and molecular aggregation in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated here because it ensures complete dissolution, prevents line broadening caused by aggregation, and sharply resolves the N–H proton exchange signal (typically appearing >12.0 ppm)[5].

  • Relaxation Delays (D1) in ¹³C NMR: The target molecule contains five quaternary carbons (C2, C3a, C6, C7a, and the ester carbonyl). Because these carbons lack attached protons, they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation (T₁). A standard 1-second delay is insufficient and will result in artificially low signal-to-noise (S/N) ratios for these peaks. We mandate a 2.5 to 3.0-second D1 delay to ensure complete magnetization recovery and quantitative reliability.

  • Self-Validating Shimming: The sharp singlet of the ester methyl group (–OCH₃) serves as an internal validation metric for magnetic field homogeneity. If the full width at half maximum (FWHM) of this peak exceeds 1.2 Hz, the shimming process must be repeated before acquisition.

Step-by-Step NMR Acquisition Protocol

The following methodology ensures a self-validating workflow for acquiring high-fidelity spectra using a standard 400 MHz or 500 MHz NMR spectrometer.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity (>95%) methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate[1].

  • Dissolve the solid completely in 0.6 mL of anhydrous DMSO-d₆.

  • Transfer the homogenous solution to a clean, high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: Probe Tuning and Shimming

  • Insert the sample into the magnet and lock onto the deuterium signal of DMSO-d₆.

  • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize power transfer and sensitivity.

  • Perform gradient shimming (e.g., TopShim) and manually optimize the Z1 and Z2 gradients using the residual DMSO solvent peak to achieve a symmetrical Lorentzian line shape.

Step 3: ¹H NMR Acquisition

  • Set the spectral width (SW) to 15 ppm (to safely capture the downfield N–H proton).

  • Set the number of scans (NS) to 16, with a relaxation delay (D1) of 1.0 second.

  • Acquire the free induction decay (FID) and apply a 0.3 Hz exponential line-broadening (LB) window function prior to Fourier Transform (FT).

Step 4: ¹³C NMR Acquisition

  • Switch to the ¹³C channel with ¹H broadband decoupling (e.g., WALTZ-16).

  • Set the spectral width to 250 ppm.

  • Set NS to 1024 (minimum) and D1 to 3.0 seconds to accommodate the slow-relaxing quaternary carbons.

  • Apply a 1.0 Hz exponential line-broadening window function prior to FT.

Step 5: Processing & Phase Correction

  • Perform zero-filling to at least 64k data points for enhanced digital resolution.

  • Manually phase the spectra (zero and first-order corrections) to ensure flat baselines.

  • Reference the spectra to the residual solvent peaks: DMSO-d₆ ¹H at 2.50 ppm and ¹³C at 39.52 ppm.

Workflow Visualization

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Instrument Calibration (Lock, Tune, Match, 3D Shim) A->B C 1H NMR Acquisition (ns=16, d1=1.0s, sw=15 ppm) B->C D 13C NMR Acquisition (ns=1024, d1=3.0s, sw=250 ppm) C->D E Data Processing (Zero-filling, Apodization, FT) D->E F Signal Validation (Multiplet & Integration Analysis) E->F

Self-validating NMR acquisition and processing workflow for structural elucidation.

Data Presentation & Structural Assignments

The introduction of the highly electron-withdrawing methanesulfonyl group at C6 breaks the standard electronic symmetry of the indole ring, significantly deshielding the adjacent protons and carbons[5].

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The aromatic protons of the indole core form a distinct AMX spin system. H-4 and H-5 exhibit classic ortho coupling (J ≈ 8.5 Hz), while H-5 and H-7 exhibit meta coupling (J ≈ 1.5 Hz).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.30Broad singlet (br s)-1HIndole N–H (H-1)
8.05Doublet (d)1.51HIndole Aromatic (H-7)
7.90Doublet (d)8.51HIndole Aromatic (H-4)
7.65Doublet of doublets (dd)8.5, 1.51HIndole Aromatic (H-5)
7.35Singlet (s)-1HIndole Aromatic (H-3)
3.90Singlet (s)-3HEster Methyl (–COOCH₃ )
3.25Singlet (s)-3HSulfonyl Methyl (–SO₂CH₃ )
¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The C6 carbon is pushed significantly downfield (~135.5 ppm) due to the direct attachment of the electron-withdrawing sulfonyl group, which pulls electron density away from the ring via inductive and resonance effects[5].

Chemical Shift (δ, ppm)Carbon TypeAssignment
161.5C (Quaternary)Ester Carbonyl (–C =O)
136.0C (Quaternary)Indole Bridgehead (C-7a)
135.5C (Quaternary)Indole Aromatic, Sulfonyl-bearing (C-6)
129.5C (Quaternary)Indole Aromatic (C-2)
126.5C (Quaternary)Indole Bridgehead (C-3a)
122.5CHIndole Aromatic (C-4)
119.5CHIndole Aromatic (C-5)
113.5CHIndole Aromatic (C-7)
108.5CHIndole Aromatic (C-3)
52.5CH₃Ester Methyl (–COOC H₃)
44.0CH₃Sulfonyl Methyl (–SO₂C H₃)

References

  • Philoppes, J. N., et al. "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from: [Link]

  • ACS Publications. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Feng, A., et al. "Discovery of methylsulfonyl indazoles as potent and orally active respiratory syncytial Virus(RSV) fusion inhibitors." European Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Method

Application Note: Catalytic Reduction Protocols for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The reduction of the indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The reduction of the indole core to an indoline (2,3-dihydroindole) is a fundamental transformation in the synthesis of biologically active pharmaceuticals[1]. However, the catalytic reduction of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate presents a severe chemoselective and thermodynamic challenge.

The Thermodynamic Challenge

Indole itself is highly resonance-stabilized, making the saturation of the C2-C3 double bond difficult[2]. In our target molecule, this intrinsic difficulty is compounded by two strongly electron-withdrawing groups (EWGs):

  • C2-Methyl Ester: Depletes π -electron density from the pyrrole ring, severely deactivating the substrate toward standard electrophilic hydrogenation.

  • C6-Methylsulfonyl Group: Exerts a strong inductive and mesomeric electron-withdrawing effect across the fused bicyclic system, further raising the activation energy required for reduction.

Attempting standard heterogeneous hydrogenation (e.g., Pd/C, 1 atm H₂) on such deactivated, unprotected indoles often results in complete substrate recovery or requires forcing conditions that risk hydrogenolysis of the C-S bond or over-reduction to the octahydroindole[2]. To overcome this, the protocols below utilize acid-mediated iminium activation , catalytic transfer hydrogenation [3], and high-pressure homogeneous transition-metal catalysis [4].

Mechanism A Indole Substrate (Electron Deficient) B C3-Protonated Iminium (Aromaticity Broken) A->B Brønsted Acid (e.g., p-TSA/TFA) C Catalyst Surface Coordination B->C H2 / Hydride Adsorption D Indoline Product (C2-C3 Reduced) C->D Hydride Transfer & Rearomatization

Fig 1: Acid-mediated activation pathway breaking indole aromaticity for hydride transfer.

Comparative Data of Reduction Methodologies

To select the optimal route for your specific scale and equipment constraints, consult the empirical data summarized below.

ProtocolCatalyst SystemHydrogen SourceAdditive / ActivatorTemp / Press.Est. YieldChemoselectivity Notes
A. Transfer Hydrogenation 10% Pd/CPMHS (Silane)TFA (Solvent/Acid)25 °C / 1 atm80-85%Excellent; avoids C-S cleavage. Requires N-Boc protection for optimal kinetics[3].
B. Acid-Activated Heterogeneous 5% Pt/CH₂ Gasp-TSA (1.5 eq)25 °C / 5-10 bar70-75%Moderate; risk of over-reduction if left unmonitored. Green solvent (H₂O/EtOH)[2].
C. Homogeneous Asymmetric [Rh(nbd)₂]SbF₆ + PhTRAPH₂ GasCs₂CO₃ (Base)100 °C / 10 MPa>90%Superior for enantioselective synthesis of chiral indolines. Requires high-pressure setup[4].

Detailed Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Pd/C & PMHS)

Recommended for standard laboratory scale without access to high-pressure reactors.

This self-validating protocol utilizes polymethylhydrosiloxane (PMHS) as an inexpensive, bench-stable hydride donor. Because the C2-ester and C6-sulfonyl groups deactivate the ring, the reaction is run in Trifluoroacetic Acid (TFA) to force the formation of the reactive iminium intermediate[3].

Reagents:

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: 1.0 mmol (253.27 mg)

  • 10% Pd/C (50% wet): 10 mol% (106 mg)

  • PMHS: 4.0 equivalents

  • TFA / CH₂Cl₂ (1:1 v/v): 10 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate in 10 mL of the TFA/CH₂Cl₂ mixture.

  • Catalyst Addition: Carefully add the 10% Pd/C to the stirring solution. Caution: Pd/C can ignite solvent vapors; add under a gentle stream of nitrogen.

  • Hydride Delivery: Add PMHS dropwise via syringe over 10 minutes. Mild effervescence (H₂ gas evolution) will be observed.

  • Reaction Monitoring: Stir the mixture at ambient temperature (25 °C). Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The highly deactivated nature of the substrate may require 12–24 hours for complete conversion.

  • Quenching & Workup: Once the starting material is consumed, dilute the mixture with 20 mL CH₂Cl₂ and carefully neutralize by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 15 mL of CH₂Cl₂.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude indoline via flash column chromatography.

Protocol B: Acid-Activated Heterogeneous Hydrogenation (Pt/C)

Recommended for scalable, atom-economical synthesis.

Standard Pt/C hydrogenation fails on electron-deficient indoles like ethyl indole-2-carboxylate. However, stoichiometric addition of a Brønsted acid (p-toluenesulfonic acid) protonates the C3 position, facilitating reduction[2].

Step-by-Step Methodology:

  • Setup: In a high-pressure Parr reactor or autoclave, suspend the indole substrate (1.0 mmol) and p-TSA monohydrate (1.5 mmol) in 15 mL of an Ethanol/Water (4:1) mixture.

  • Catalyst: Add 5% Pt/C (5-10 mol%). Seal the reactor.

  • Purging: Purge the vessel three times with Nitrogen (5 bar), followed by three purges with Hydrogen gas (5 bar).

  • Pressurization: Pressurize the reactor to 10 bar (approx. 145 psi) with H₂.

  • Reaction: Stir vigorously at 40 °C for 16 hours. Note: Do not exceed 60 °C to prevent hydrogenolysis of the methylsulfonyl group.

  • Workup: Vent the hydrogen safely. Filter the catalyst through Celite. Neutralize the filtrate with 1M NaOH, extract with EtOAc (3 x 20 mL), dry, and concentrate.

Workflow S1 Step 1: Assembly Substrate + p-TSA in EtOH/H2O S2 Step 2: Catalyst Add 5% Pt/C under N2 S1->S2 S3 Step 3: Pressurization Purge and set H2 to 10 bar S2->S3 S4 Step 4: Reaction Stir at 40°C for 16h S3->S4 S5 Step 5: Isolation Vent, Filter (Celite), Neutralize S4->S5 Alert CRITICAL: Do not exceed 60°C (Prevents C-S bond cleavage) S4->Alert

Fig 2: Workflow for Acid-Activated Heterogeneous Hydrogenation (Protocol B).

Protocol C: Homogeneous Asymmetric Hydrogenation (Rhodium Catalysis)

Recommended for synthesizing enantiopure indoline derivatives.

For advanced drug development, chiral indolines are often required. Kuwano et al. demonstrated that highly deactivated indole-2-carboxylates can be hydrogenated enantioselectively using a Rhodium-PhTRAP complex[4].

Step-by-Step Methodology:

  • Glovebox Prep: Inside an argon-filled glovebox, prepare a catalyst solution by dissolving[Rh(nbd)₂]SbF₆ (1.0 mol%) and (S,S)-(R,R)-PhTRAP (1.1 mol%) in anhydrous 2-propanol. Stir for 10 minutes.

  • Substrate Addition: Add the methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 mmol) and Cs₂CO₃ (10 mol%) to the catalyst solution.

  • Reactor Transfer: Transfer the mixture to a stainless-steel autoclave.

  • Hydrogenation: Pressurize with H₂ to 10.0 MPa (approx. 1450 psi) and heat to 100 °C. Stir for 24 hours.

  • Isolation: Cool to room temperature, vent the H₂ gas carefully, filter through a short plug of silica gel (eluting with EtOAc) to remove the metal catalyst, and concentrate. Determine enantiomeric excess (ee) via chiral HPLC.

References

  • Development and Application of Indolines in Pharmaceuticals Source: PMC (National Institutes of Health) URL:[Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source: PMC (National Institutes of Health) URL:[Link]

  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

in vitro assay preparation using methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Application Notes & Protocols Topic: In Vitro Assay Preparation and Execution for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Abstract This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: In Vitro Assay Preparation and Execution for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] The incorporation of a methylsulfonyl group has been associated with selective inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[3][4] Based on this structural rationale, this guide presents a detailed protocol for evaluating the compound as a potential COX-2 inhibitor in a cell-based assay format. We describe the preparation of the compound, a primary functional assay to determine inhibitory potency (IC50) against COX-2, and a crucial secondary assay to assess cell viability, ensuring the observed effects are not due to cytotoxicity. These protocols are designed to be self-validating and provide a robust framework for the initial pharmacological profiling of this compound.

Introduction: Scientific Context and Rationale

The indole ring system is a cornerstone of numerous pharmacologically active compounds, valued for its ability to mimic the structure of tryptophan and interact with a diverse array of biological targets.[1][5] The functionalization of the indole core allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. The specific molecule, Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, combines three key structural features:

  • Indole-2-carboxylate Core: This moiety is essential for the biological activity of several classes of inhibitors, including antagonists of the CysLT1 receptor and HIV-1 integrase inhibitors.[6][7] Its presence suggests a high potential for specific molecular interactions.

  • Methylsulfonyl Group (at position 6): This strong electron-withdrawing group significantly influences the electronic properties of the indole ring. In other molecular contexts, N-arylsulfonyl and methylsulfonyl indoles have demonstrated potent anti-inflammatory activity, often through the inhibition of COX-2 and 5-LOX enzymes.[3]

  • Ester Moiety: The methyl ester at the 2-position may serve as a key interaction point or as a prodrug feature, potentially being hydrolyzed by intracellular esterases.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze a key step in the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation. Two main isoforms exist: COX-1 (constitutively expressed, responsible for homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Given that derivatives containing the methylsulfonyl-indole scaffold have shown COX-2 inhibitory activity, we hypothesize that Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate may act as a selective COX-2 inhibitor.[3][4]

This guide provides the necessary protocols to test this hypothesis by measuring the compound's ability to inhibit the production of Prostaglandin E2 (PGE2) in a cellular model where COX-2 expression is induced.

Compound Properties and Stock Solution Preparation

Proper handling and solubilization of the test compound are paramount for generating reproducible data.

Table 1: Physicochemical Properties of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

PropertyValueNotes
Molecular Formula C11H11NO4S-
Molecular Weight 253.28 g/mol -
Appearance White to off-white solidVisually inspect upon receipt.
Purity >98% (Recommended)Confirm with Certificate of Analysis.
Solubility Soluble in DMSOInsoluble in aqueous media.
Protocol 1: Master Stock Solution Preparation (10 mM)

Rationale: A high-concentration stock in an organic solvent like DMSO is necessary for serial dilutions, minimizing the final solvent concentration in the assay to avoid vehicle-induced artifacts.

  • Tare Balance: Accurately weigh a suitable amount of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (e.g., 2.53 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: (Weight in mg / 253.28 mg/mmol) / 0.010 mol/L = Volume in L.

    • Example: For 2.53 mg, add 1.0 mL of DMSO.

  • Solubilization: Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.

  • Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Primary Assay: Cell-Based COX-2 Inhibition

Principle: This assay quantifies the potency of the test compound by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity. A suitable cell line (e.g., RAW 264.7 murine macrophages or HT-29 human colon cancer cells) is stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. The amount of PGE2 released into the cell culture supernatant is then measured using a competitive ELISA.

Experimental Workflow for COX-2 Inhibition Assay

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment & Induction cluster_detect Day 3: Detection A 1. Culture RAW 264.7 Cells B 2. Trypsinize & Count Cells A->B C 3. Seed Cells into 96-well Plate (e.g., 5x10^4 cells/well) B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D E 5. Prepare Serial Dilutions of Test Compound F 6. Pre-treat Cells with Compound (1 hour) E->F G 7. Induce COX-2 with LPS (1 µg/mL, 18-24 hours) F->G H 8. Collect Supernatant I 9. Perform PGE2 ELISA H->I J 10. Read Absorbance (450 nm) I->J K 11. Calculate IC50 Value J->K

Caption: Workflow for the cell-based COX-2 inhibition assay.

Protocol 2: Step-by-Step COX-2 Inhibition Assay

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound Stock (10 mM in DMSO)

  • Positive Control: Celecoxib (selective COX-2 inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Prostaglandin E2 (PGE2) ELISA Kit

Procedure:

  • Cell Seeding (Day 1): a. Culture RAW 264.7 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.[8] b. Harvest cells and perform a cell count using a hemocytometer or automated counter. c. Dilute cells in complete culture medium to a density of 5 x 10^5 cells/mL. d. Seed 100 µL per well (50,000 cells/well) into a 96-well plate. e. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment (Day 2): a. Prepare serial dilutions of the test compound and controls (e.g., Celecoxib) in serum-free medium. A typical final concentration range to test would be 0.1 nM to 100 µM. b. Important: Keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent toxicity. c. Carefully remove the culture medium from the cells. d. Add 90 µL of the appropriate compound dilutions to the wells. Include "Vehicle Control" (DMSO only) and "Unstimulated Control" wells. e. Incubate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells before COX-2 induction.

  • COX-2 Induction: a. Prepare a 10X LPS solution (10 µg/mL) in serum-free medium. b. Add 10 µL of the 10X LPS solution to all wells except the "Unstimulated Control" wells. Add 10 µL of medium to the unstimulated wells. Final LPS concentration will be 1 µg/mL. c. Incubate for 18-24 hours at 37°C with 5% CO2.

  • PGE2 Measurement (Day 3): a. Carefully collect the cell culture supernatant from each well into a new 96-well plate or microcentrifuge tubes. b. Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves incubating the supernatant with a PGE2-HRP conjugate and a PGE2-specific antibody in a pre-coated plate. c. After washing, add the substrate and stop solution. Read the absorbance at 450 nm on a microplate reader.

Data Analysis
  • The data from a competitive ELISA will be inversely proportional to the amount of PGE2. Convert absorbance readings to PGE2 concentrations using the standard curve generated as per the kit instructions.

  • Normalize the data: Set the average PGE2 concentration of the "Vehicle Control" (LPS-stimulated, no compound) as 100% activity and the "Unstimulated Control" as 0% activity.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.

Secondary Assay: Cell Viability Assessment

Rationale: It is critical to confirm that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel under identical conditions (cell density, incubation time, compound concentrations).[9][10]

Experimental Workflow for Cell Viability (MTT) Assay

G cluster_prep Setup cluster_treat MTT Addition cluster_detect Detection A 1. Seed & Treat Cells with Compound B 2. Incubate for Same Duration as Primary Assay (e.g., 24h) A->B D 3. Add MTT Reagent (10 µL/well) C Note: Run in parallel with COX-2 Inhibition Assay E 4. Incubate for 2-4 hours (37°C) D->E F 5. Add Solubilization Solution (100 µL/well) G 6. Incubate Overnight (RT, dark) F->G H 7. Read Absorbance (570 nm) G->H I 8. Calculate % Viability H->I

Caption: Workflow for the parallel cell viability/cytotoxicity MTT assay.

Protocol 3: Step-by-Step MTT Cell Viability Assay

Materials:

  • Parallel cell plate set up as in Protocol 2 (Steps 1-3).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Assay Setup: Use a plate that has been seeded, treated with the compound, and incubated for the same duration as the COX-2 assay plate.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Final Incubation: Incubate the plate overnight at room temperature in the dark.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Normalize the data: Set the absorbance of the "Vehicle Control" wells (no compound) as 100% viability.

  • Plot the percent viability versus the log of the compound concentration.

  • Calculate the CC50 (concentration causing 50% cytotoxicity) if significant toxicity is observed.

Results Interpretation and Validation

The trustworthiness of the primary assay results is validated by the outcome of the secondary viability assay.

Table 2: Example Data Interpretation

CompoundCOX-2 Inhibition IC50Cell Viability CC50Selectivity Index (SI = CC50 / IC50)Interpretation
Test Compound 0.5 µM> 100 µM> 200Potent and non-toxic inhibitor. The observed COX-2 inhibition is specific.
Celecoxib 0.2 µM> 100 µM> 500Valid positive control. Potent and selective inhibitor.
Compound X 5 µM7 µM1.4Inhibition is likely due to cytotoxicity. The compound is a poor candidate.

A compound is considered a promising and specific inhibitor if its Selectivity Index (SI) is greater than 10, indicating that its inhibitory effect occurs at concentrations at least 10-fold lower than those that cause cell death.

Troubleshooting

Table 3: Common Assay Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- "Edge effects" in the 96-well plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Do not use the outer wells of the plate for experimental samples; fill them with PBS to maintain humidity.[11]
No or Weak LPS Response - Inactive LPS- Low cell density- Cells are at a high passage number- Use a fresh, validated lot of LPS.- Optimize cell seeding density.[8]- Use low-passage cells and do not allow them to become over-confluent.[8]
Compound Precipitation - Poor solubility at tested concentrations- Visually inspect dilutions under a microscope.- Decrease the highest concentration tested or use a different co-solvent if compatible with the cells.
Calculated IC50 is higher than the highest concentration tested - Compound is not potent enough- Inactive compound- Extend the concentration range if solubility permits.- Verify compound integrity and purity.

References

  • Lee, Y. R., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Qian, J., et al. (2020). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Frontiers in Pharmacology. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Maramai, S., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • De Heuvel, D., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Bio-Rad. Available at: [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. Available at: [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Philoppes, J. N., et al. (2021). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. RSC Advances. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Technical Guidance on Development of In Vitro Companion Diagnostics and Corresponding Therapeutic Products. PMDA. Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. Available at: [Link]

  • Kushwaha, V., et al. (2014). Biological Activity of Data of of 6-Methylsulfonyl indole derivatives with their COX-2 inhibitory activity. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Synthesis

Overview & Mechanistic Rationale Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered during the synthesis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

While modern transition-metal catalyzed annulations exist, the classical Reissert Indole Synthesis remains the most robust, scalable, and regioselective approach for this specific scaffold[1]. Alternative methods, such as the Hemetsberger-Knittel synthesis, often fail for 6-substituted indoles. Starting from a meta-substituted benzaldehyde (e.g., 3-(methylsulfonyl)benzaldehyde) in the Hemetsberger route yields an inseparable mixture of 4- and 6-regioisomers due to non-selective nitrene insertion[2].

By utilizing 4-(methylsulfonyl)-2-nitrotoluene and dimethyl oxalate, the Reissert route guarantees absolute regiocontrol, placing the sulfonyl group exclusively at the 6-position[3].

Standard Operating Procedure (SOP): Optimized Reissert Route

Step 1: Claisen Condensation
  • Preparation: Charge a flame-dried, argon-purged flask with 4-(methylsulfonyl)-2-nitrotoluene (1.0 equiv) and dimethyl oxalate (1.2 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Cool the mixture to 0 °C. Add Potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise to maintain the internal temperature below 5 °C. The solution will transition to a deep red color, indicating the formation of the enolate.

  • Reaction: Stir at room temperature for 4 hours. Monitor consumption of the starting material via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction by dropwise addition of 1N HCl until pH 3 is reached. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the intermediate: methyl 3-(4-(methylsulfonyl)-2-nitrophenyl)-2-oxopropanoate.

Step 2: Reductive Cyclization
  • Preparation: Dissolve the crude intermediate from Step 1 in glacial acetic acid (0.2 M). Heat the solution to 70 °C.

  • Reduction: Add Iron (Fe) powder (325 mesh, 5.0 equiv) portion-wise over 30 minutes. Caution: This is a highly exothermic reaction.

  • Cyclization: Stir at 70 °C for 2 hours. The reaction mixture will turn grayish-brown as the nitro group is reduced to an aniline, which spontaneously undergoes intramolecular cyclization[4].

  • Purification: Cool to room temperature and filter through a pad of Celite to remove iron salts. Wash the pad generously with EtOAc. Concentrate the filtrate under reduced pressure.

  • Neutralization (Critical): Neutralize the residue carefully with saturated aqueous NaHCO₃ at 0 °C to prevent ester hydrolysis. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH 95:5) to afford methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate as a crystalline solid.

SynthesisWorkflow SM 4-(methylsulfonyl)-2-nitrotoluene + Dimethyl oxalate Condensation Step 1: Claisen Condensation (KOtBu, DMF, 0°C to RT) SM->Condensation Intermediate Methyl 3-(4-(methylsulfonyl)-2-nitrophenyl) -2-oxopropanoate Condensation->Intermediate 85% Yield Reduction Step 2: Reductive Cyclization (Fe powder, AcOH, 70°C) Intermediate->Reduction Product Methyl 6-(methylsulfonyl)-1H- indole-2-carboxylate Reduction->Product 78% Yield

Workflow for the regioselective Reissert synthesis of the target indole.

Troubleshooting & FAQs

Q1: My condensation step (Step 1) yield is stalling at 40%. How can I drive the reaction to completion? A1: The acidity of the benzylic protons in 4-(methylsulfonyl)-2-nitrotoluene is enhanced by the para-sulfonyl group, but the condensation with dimethyl oxalate requires rigorous exclusion of water and a strong, non-nucleophilic base. If you are using Sodium Methoxide (NaOMe) in Methanol, the equilibrium often favors the starting materials. Switching to Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF provides the necessary kinetic basicity to drive the deprotonation to completion.

Table 1: Base & Solvent Optimization for Claisen Condensation
Base (1.5 equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
NaOMeMeOHReflux124540
NaHTHF0 to RT67062
KOtBu DMF 0 to RT 4 >95 85

Q2: During reductive cyclization (Step 2), I observe significant tar formation and polymerization. What is going wrong? A2: This is a classic issue when using harsh reductants like SnCl₂ or TiCl₃[5]. These reagents can promote intermolecular condensation of the highly reactive aniline intermediate before the intramolecular cyclization occurs. Switching to a milder, controlled reduction system like Iron in Acetic Acid (Fe/AcOH) at 70 °C perfectly matches the rate of reduction with the rate of cyclization, minimizing intermolecular side reactions.

Mechanism Nitro o-Nitrophenylpyruvate Derivative Reduction Nitro Reduction [Fe / AcOH] Nitro->Reduction Aniline o-Aminophenylpyruvate (Reactive Intermediate) Reduction->Aniline Attack Intramolecular Nucleophilic Attack (NH2 onto Ketone) Aniline->Attack Hemiaminal 5-Membered Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) [Acid Catalyzed] Hemiaminal->Dehydration Indole Indole-2-carboxylate Core Dehydration->Indole

Mechanistic pathway of the reductive cyclization step in the Reissert synthesis.

Table 2: Reductant Optimization for Cyclization
ReductantSolvent/AdditiveTemp (°C)ObservationIsolated Yield (%)
SnCl₂·2H₂OEtOH80Heavy polymerization / Tar<10
H₂ (1 atm), Pd/CMeOHRTIncomplete cyclization45
H₂ (1 atm), Pd/CMeOH / cat. AcOHRTClean, but slow (24h)68
Fe powder Glacial AcOH 70 Rapid cyclization, clean 78

Q3: I am seeing the formation of the carboxylic acid instead of the methyl ester. How do I prevent hydrolysis? A3: The methyl ester at the 2-position of the indole ring is highly susceptible to hydrolysis during the aqueous workup of the reduction step, especially if the pH is not strictly controlled. When quenching the Fe/AcOH reaction, ensure that neutralization is done with saturated NaHCO₃ at 0–5 °C. Avoid prolonged exposure to aqueous base or elevated temperatures during the extraction phase.

Q4: Why am I getting a mixture of regioisomers when attempting the Hemetsberger-Knittel route? A4: The Hemetsberger indole synthesis relies on the thermolysis of an α-azidocinnamate to form a nitrene, which then inserts into an adjacent C-H bond[2]. If you start with 3-(methylsulfonyl)benzaldehyde to achieve a 6-substituted indole, the nitrene can insert into either the C2-H or C6-H bond of the aromatic ring. This lack of regiocontrol yields an inseparable mixture of 4-(methylsulfonyl) and 6-(methylsulfonyl) indoles. The Reissert method avoids this entirely by pre-establishing the C-N bond via the ortho-nitro group[3].

References

  • Organic Syntheses. "Indole.
  • Benchchem. "A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
  • RSC Advances. "A review on indole synthesis from nitroarenes: classical to modern approaches.
  • ResearchGate. "Hemetsberger Indole Synthesis.
  • ACS Publications. "Convenient Method of Synthesizing 3-Ethoxycarbonyl Indoles.

Sources

Optimization

Technical Support Center: Crystallization of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Welcome to the technical support guide for the crystallization of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. Our goal is to provide not just solutions, but a deeper understanding of the principles at play, enabling you to develop robust and reproducible crystallization protocols.

Understanding the Molecule: Key Structural Insights

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is a molecule with distinct structural features that heavily influence its crystallization behavior. A proactive understanding of its chemistry is the first step in troubleshooting.

  • Indole Core: The indole ring system is largely planar and aromatic. The N-H group is a crucial hydrogen bond donor, which can participate in intermolecular interactions to form a stable crystal lattice.[1]

  • Methyl Ester (-COOCH₃): This group at the 2-position is an effective hydrogen bond acceptor at the carbonyl oxygen. Its presence contributes to the molecule's polarity.

  • Methylsulfonyl Group (-SO₂CH₃): Located at the 6-position, this is a strongly polar, electron-withdrawing group. The two sulfonyl oxygens are powerful hydrogen bond acceptors. This group significantly increases the molecule's polarity and potential for strong intermolecular dipole-dipole interactions, which can sometimes complicate crystallization by promoting the formation of amorphous solids or oils if not handled correctly.

The interplay between the hydrogen-bonding N-H group and the multiple acceptor sites (ester and sulfonyl) suggests that solvents capable of mediating these interactions, such as alcohols or other protic solvents, could be effective. However, the high polarity imparted by the sulfonyl group may necessitate the use of polar aprotic solvents or solvent mixtures.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in a practical question-and-answer format.

Q1: My compound completely fails to crystallize and the solution remains clear, even after cooling. What should I do?

A1: This is the most common issue and typically points to one of two causes: excessive solvent or supersaturation has not been achieved.

  • Causality: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If the solution is too dilute, the saturation point is never reached upon cooling.[4]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most straightforward solution is to remove a portion of the solvent. This can be done by gently heating the solution to boil off some of the solvent or by using a rotary evaporator to reduce the volume.[4][5] As a general rule, try reducing the volume by 25-50% and then attempt the cooling process again.

    • Induce Crystallization: If you believe the solution is supersaturated but nucleation hasn't started, you need to provide nucleation sites.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.[5]

      • Seeding: If you have a small amount of the pure solid, add a single, tiny "seed" crystal to the cooled solution. This provides a perfect template for further crystal growth.[6]

    • Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until you see persistent cloudiness (turbidity), then gently warm the mixture until it becomes clear again. Slow cooling should now produce crystals. This technique is also known as using a solvent-antisolvent system.[2]

Q2: My compound separated as an oil, not crystals. How can I fix this?

A2: "Oiling out" is a frustrating but solvable problem. It occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration or a solvent with a boiling point too close to the compound's melting point. [4][6]

  • Causality: The high polarity of the methylsulfonyl group can lead to strong solute-solute interactions. If the solution is too concentrated, these interactions can cause the compound to aggregate into a liquid phase (the oil) before it has a chance to organize into an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly.[4][5] This lowers the saturation temperature and gives the molecules more time and space to align correctly as they cool.

    • Slow Down Cooling: Rapid cooling is a major contributor to oiling out. After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature over several hours.[6]

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. The ideal solvent should have a boiling point at least 10-20 °C lower than the melting point of your compound.[6] Experiment with a less polar solvent or a different solvent mixture.

Q3: The crystallization happened almost instantly, forming a fine powder. How can I grow larger, higher-quality crystals?

A3: Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. The goal is slow, methodical crystal growth. [5]

  • Causality: This happens when the solution is too concentrated or cooled too quickly. The degree of supersaturation is so high that molecules rapidly deposit onto nucleation sites without proper alignment.

  • Troubleshooting Steps:

    • Use More Solvent: The simplest fix is to use more of the hot solvent than the absolute minimum required for dissolution. Reheat your solution, add an extra 5-10% of the solvent to ensure the solution is not saturated at the boiling point, and then cool slowly.[5] This ensures that supersaturation is achieved at a lower temperature, slowing down the crystallization process.

    • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, undisturbed. Once crystal formation at room temperature appears complete, then you can move the flask to an ice bath to maximize the yield.[7]

Q4: My final yield is very low. What are the primary causes?

A4: A low yield can result from several factors, most commonly using too much solvent or not cooling sufficiently.

  • Causality: Every solvent will retain some amount of your compound in solution even when cold (this is its solubility at that temperature). Using a large excess of solvent means a significant amount of your product will remain dissolved and be lost during filtration.[5]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Aim to use the minimum amount of hot solvent necessary to fully dissolve your compound. This maximizes the concentration difference between the hot and cold states.

    • Maximize Cooling: After initial crystallization at room temperature, cool the flask in an ice-water bath for at least 20-30 minutes before filtration. This will decrease the solubility of the compound in the mother liquor and increase the amount that crystallizes out.

    • Check the Mother Liquor: If you have already filtered and are disappointed with the yield, you can try to recover a second crop of crystals. Take the filtrate (mother liquor) and reduce its volume by boiling or rotary evaporation. Cooling this more concentrated solution may yield more product. Be aware that a second crop is often less pure than the first.

Experimental Protocols & Data

Protocol 3.1: Systematic Solvent Screening

Choosing the right solvent is the most critical step in developing a crystallization procedure. An ideal solvent should dissolve the compound when hot but not when cold.[6] Given the structure of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, a range of solvents should be tested.

Procedure:

  • Place approximately 20-30 mg of your crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Find a solvent that does not dissolve the compound at room temperature.

  • Take the tubes with undissolved solid and heat them gently in a water or sand bath. Add more of the same solvent in small portions until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventPolarity (Dielectric Constant, ε)Rationale
Alcohols (Protic) Ethanol24.5Can act as both H-bond donor and acceptor. Often a good starting point for indole derivatives.[8]
Isopropanol (IPA)19.9Less polar than ethanol, may provide better crystal formation if solubility in ethanol is too high.
Esters (Polar Aprotic) Ethyl Acetate6.0Good balance of polarity; often used for recrystallizing moderately polar compounds.[3]
Ketones (Polar Aprotic) Acetone21.0A strong solvent, may be too effective alone but useful in a solvent/anti-solvent pair.[3]
Nitriles (Polar Aprotic) Acetonitrile37.5Highly polar, may be a good solvent for this polar molecule.
Ethers (Less Polar) 2-Methyltetrahydrofuran (MeTHF)6.2A greener alternative to other ethers with moderate polarity.
Hydrocarbons (Non-polar) Heptane or Hexane~1.9Likely to be an anti-solvent. Useful for precipitating the compound from a more polar solvent.[9]
Aromatics (Non-polar) Toluene2.4May work for less polar impurities, but use with caution.
Protocol 3.2: Dealing with an "Oiled Out" Product
  • Heat the flask containing the solvent and the oiled-out compound until the oil completely dissolves, resulting in a clear solution.

  • Add an additional 10-20% volume of the same warm solvent to the flask to ensure the solution is no longer saturated at that temperature.

  • Insulate the flask (e.g., with cotton or glass wool) or place it within a beaker of hot water and allow it to cool undisturbed to room temperature over several hours. This extremely slow cooling is critical.

  • If crystals begin to form, allow the process to continue at room temperature until crystal growth appears to stop.

  • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield before proceeding to filtration.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow start Start: Crude solid dissolved in minimum hot solvent cool Allow to cool slowly to room temperature start->cool outcome Observe Outcome cool->outcome crystals Abundant, well-formed crystals form outcome->crystals Success no_crystals No crystals form, solution remains clear outcome->no_crystals Problem oil Compound 'oils out' as a liquid layer outcome->oil Problem powder Solid 'crashes out' as a fine powder outcome->powder Problem finish Cool in ice bath, filter, and dry crystals->finish action_no_crystals 1. Scratch flask sides 2. Add a seed crystal no_crystals->action_no_crystals still_no_crystals Still no crystals? action_no_crystals->still_no_crystals still_no_crystals->crystals No (crystals form) reduce_volume Too much solvent likely. Reduce volume by boiling or rotary evaporation. still_no_crystals->reduce_volume Yes reduce_volume->cool action_oil 1. Reheat to dissolve oil 2. Add 10-20% more solvent 3. Cool VERY slowly oil->action_oil action_oil->cool action_powder 1. Reheat to re-dissolve 2. Add 5-10% more solvent 3. Cool slowly powder->action_powder action_powder->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Available from: [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole - ijarsct. (2022, April 15). Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • WO2010004580A2 - Process for preparing indole derivatives - Google Patents.
    • Crystallization - WVU Community. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) - PMC. (2021, September 29). Available from: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2019, March 13). Available from: [Link]

  • EP1829872B1 - Processes for production of indole compounds - Google Patents.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available from: [Link]

  • (PDF) Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2 - ResearchGate. (2017, April 8). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate using column chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate using column chromatography. This document offers troubleshooting solutions and answers to frequently asked questions to navigate the specific challenges associated with this molecule.

Introduction

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core, a methyl ester, and a sulfonyl group. This combination of functional groups presents a unique purification challenge. The indole ring can be sensitive to acidic conditions, while the sulfonyl and ester groups increase the compound's polarity, potentially leading to issues such as poor separation and low recovery during standard column chromatography.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: The choice of stationary phase is critical and depends on the polarity and stability of your compound and its impurities.[2]

  • Silica Gel: This is the most common choice for normal-phase chromatography. However, the acidic nature of standard silica gel can lead to the degradation of sensitive indole derivatives or cause strong, sometimes irreversible, adsorption.[2][4] If streaking or low recovery is observed on a TLC plate, your compound may be acid-sensitive.[4]

  • Deactivated Silica Gel: To mitigate acid sensitivity, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base, such as 1-3% triethylamine (TEA).[1][5]

  • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive indoles.[2]

  • Reversed-Phase Silica (C8, C18): If the compound proves difficult to purify via normal-phase chromatography due to high polarity, reversed-phase chromatography is a suitable alternative.[2] The mobile phase is typically a polar solvent system like water/methanol or water/acetonitrile.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Optimal Rf Value: The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2 to 0.4.[2] This Rf range typically translates to the best separation on a column.[2]

  • Starting Solvent Systems: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][5] Given the polarity of the sulfonyl and ester groups, you will likely require a higher proportion of the polar solvent.

  • Gradient Elution: If there is a significant difference in polarity between your target compound and impurities, a gradient elution can be highly effective.[3][6] Start with a less polar solvent system and gradually increase the polarity during the column run.[6] This can help to separate compounds with close Rf values.[6]

  • Solvent Modifiers: If TLC plates show streaking, adding a small amount of a modifier to the eluent can improve separation. For potentially acidic compounds, a small amount of acetic acid might be beneficial, while for basic compounds, triethylamine is often used.[2]

Q3: My compound is colorless. How can I monitor the purification process?

A3: Since many indole derivatives are colorless, visualization on TLC plates and during fraction collection requires specific techniques:

  • UV Light: The indole ring system is UV-active. Visualization under a UV lamp (typically at 254 nm) is the most common and non-destructive method.[7]

  • Staining: If UV visualization is not sufficient, various chemical stains can be used. A commonly used stain is a ceric ammonium molybdate (CAM) solution, which reacts with many organic compounds upon heating to produce colored spots.

Q4: What is the best method for loading my sample onto the column?

A4: Proper sample loading is crucial for achieving good separation.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.[8] If the compound has poor solubility in the mobile phase, a slightly more polar solvent can be used, but keep the volume to an absolute minimum to avoid disrupting the column packing.[9]

  • Dry Loading: This is the preferred method for samples that are not readily soluble in the mobile phase.[3][6][8] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column bed.[6][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution of Impurities The solvent system lacks the appropriate selectivity.[6]Optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[5] Employing a gradient elution can also improve separation.[3][6]
Compound Not Eluting from the Column The mobile phase is not polar enough to displace the compound from the stationary phase.[2]Gradually increase the polarity of the mobile phase. If the compound is still retained, a flush with a highly polar solvent, such as 5-10% methanol in dichloromethane, may be necessary to recover the material.[2]
Low Recovery / Compound Degradation The compound may be unstable on the acidic silica gel.[2][4]First, test the stability of your compound on a silica TLC plate.[1] If degradation is suspected, switch to a neutral stationary phase like alumina or use deactivated silica gel.[2] Alternatively, reversed-phase chromatography is a good option.[2]
Peak Tailing This is often due to strong interactions between the compound and active sites on the silica gel.[1]Add a modifier to the mobile phase. For a potentially acidic compound, a small amount of acetic acid can help. If the compound has any basic character, adding 0.1-1% triethylamine can improve peak shape.[1] Reducing the amount of sample loaded onto the column can also alleviate tailing.[3]
Compound "Oiling Out" on the Column The solvent used to dissolve the sample is too non-polar.Use a more polar solvent for sample dissolution or opt for the dry loading method.[1]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol provides a general framework for purification on a silica gel column.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in various solvent systems, starting with a mixture of hexane and ethyl acetate (e.g., 7:3, 1:1, 3:7).
  • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2][6]

2. Column Packing (Wet Slurry Method):

  • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.[6]
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6][8]
  • Drain the excess solvent until the solvent level is just above the silica bed.[8]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[8]
  • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[6]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.[6]
  • Collect fractions and monitor their composition using TLC.[6]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.[8]
Protocol 2: Reversed-Phase Column Chromatography

This method is suitable if the compound is too polar for effective separation by normal-phase chromatography.

1. Column Selection and Mobile Phase Preparation:

  • Use a pre-packed C18 or C8 reversed-phase column.[8]
  • Prepare a mobile phase system, typically consisting of Solvent A (e.g., water, often with 0.05-0.1% trifluoroacetic acid (TFA) or formic acid) and Solvent B (e.g., methanol or acetonitrile, also with the same acid modifier).[8]

2. Column Equilibration:

  • Equilibrate the column by washing it with several column volumes of the initial mobile phase composition (a high percentage of Solvent A).[8]

3. Sample Loading:

  • Dissolve the crude product in a minimal volume of a suitable solvent, such as the mobile phase itself, methanol, or DMSO.[8]

4. Elution and Fraction Collection:

  • Begin the elution with a high concentration of the polar solvent (Solvent A).
  • Gradually increase the concentration of the organic solvent (Solvent B) to elute the compounds.
  • Monitor the eluate using a UV detector and collect fractions corresponding to the desired peak.[8]

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent via rotary evaporation. The remaining aqueous solution may require lyophilization or extraction to isolate the final product.

Visualized Workflows

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Rf and Solvent System) Pack Pack Column (Silica or C18) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC/UV Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

G cluster_solutions Start Problem with Purification? PoorSep Poor Separation Start->PoorSep Yes NoElution Compound Not Eluting Start->NoElution Yes LowYield Low Yield / Degradation Start->LowYield Yes Tailing Peak Tailing Start->Tailing Yes Sol_PoorSep Optimize Solvent System Use Gradient Elution PoorSep->Sol_PoorSep Sol_NoElution Increase Mobile Phase Polarity NoElution->Sol_NoElution Sol_LowYield Use Deactivated Silica/Alumina Switch to Reversed-Phase LowYield->Sol_LowYield Sol_Tailing Add Mobile Phase Modifier (TEA) Reduce Sample Load Tailing->Sol_Tailing

Caption: Decision tree for troubleshooting common purification issues.

References

  • Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • Benchchem. (n.d.). Purification techniques for indole aldehydes.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • MDPI. (2023, November 30). Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting Flash Chromatography.

Sources

Optimization

preventing degradation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate during long-term storage

Welcome to the technical support center for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of this compound during long-term storage. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of chemical stability for indole and sulfone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate during storage?

The degradation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is primarily influenced by three main factors: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The methyl ester group at the C2 position is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This reaction will yield 6-(methylsulfonyl)-1H-indole-2-carboxylic acid.[1][2][3]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), peroxide-forming solvents, or other oxidizing agents.[4][5] This can lead to the formation of various oxindole derivatives.

  • Photodegradation: Indole compounds are often sensitive to light, especially UV radiation.[5] Exposure to light can provide the energy to initiate degradation reactions.

  • Thermal Stress: High temperatures can increase the rate of all degradation pathways. In particular, the hydrolysis product, 6-(methylsulfonyl)-1H-indole-2-carboxylic acid, could potentially undergo decarboxylation upon heating.[1]

Q2: What are the optimal conditions for the long-term storage of solid methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate?

For maximum stability of the solid compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Protected from light (Amber vial)Prevents photodegradation.[5]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the methyl ester.
Q3: I need to store the compound in solution. What are the best practices?

Storing indole-containing compounds in solution for extended periods is generally not recommended. However, if necessary, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in hydrolysis.

  • pH: If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh. If short-term storage is unavoidable, use a buffer with a pH close to neutral. Avoid acidic or basic conditions.[5]

  • Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C under an inert atmosphere.

Troubleshooting Guide

Issue 1: I see unexpected peaks in my HPLC/LC-MS analysis of an aged sample.
  • Symptom: Appearance of new peaks, often with different retention times, when analyzing a sample that has been stored for some time.

  • Possible Cause & Identification:

    • Hydrolysis Product: A more polar peak appearing earlier in a reverse-phase HPLC run could be the carboxylic acid hydrolysis product. To confirm, you can intentionally hydrolyze a small sample with a mild base (e.g., LiOH in THF/water) and compare the retention time.[3]

    • Oxidation Products: The appearance of multiple new peaks could indicate oxidation of the indole ring. These products may have slightly different polarities. Mass spectrometry can help identify the addition of one or more oxygen atoms (a mass increase of 16 or 32 Da).[4]

    • Decarboxylation Product: If the sample was exposed to heat, you might see a less polar peak corresponding to 6-(methylsulfonyl)-1H-indole (the decarboxylated product of the hydrolyzed acid). This would have a lower mass.[1]

  • Workflow for Identifying Degradation Products:

    start Unexpected peak observed in HPLC/LC-MS check_mass Analyze peak by LC-MS to determine mass start->check_mass mass_increase Mass increase of 14 Da? (CH2-H2O) check_mass->mass_increase Yes mass_decrease Mass decrease of 44 Da? (CO2) check_mass->mass_decrease Yes oxidation Mass increase of 16 or 32 Da? check_mass->oxidation No mass change or other hydrolysis Probable Hydrolysis Product: 6-(methylsulfonyl)-1H-indole-2-carboxylic acid mass_increase->hydrolysis decarboxylation Probable Decarboxylation Product: 6-(methylsulfonyl)-1H-indole mass_decrease->decarboxylation no_change Mass unchanged? oxidation_product Probable Oxidation Product(s) oxidation->oxidation_product Yes other Other degradation or impurity oxidation->other No

    Workflow for identifying potential degradation products.
Issue 2: My experimental results are inconsistent over time.
  • Symptom: High variability in biological assay results or reaction yields using the same batch of the compound.

  • Possible Cause: The compound is degrading in your experimental medium or upon repeated handling of a stock solution.

  • Troubleshooting Steps:

    • Assess Stability in Medium: Perform a stability study of the compound in your specific assay buffer or reaction solvent under your experimental conditions (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation.

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a solid sample or a recently prepared, properly stored stock solution for each experiment.

    • Review Handling Procedures: Ensure that stock solutions are not repeatedly warmed and cooled. Aliquoting is crucial.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Ensure the methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is in a dry, solid form.

  • Container: Place the solid in a clean, dry amber glass vial.

  • Inerting: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap with Parafilm®.

  • Desiccation: Place the sealed vial inside a larger container with a desiccant (e.g., silica gel).

  • Storage: Store the container in a freezer at -20°C or below, clearly labeled with the compound name, date, and storage conditions.

Protocol 2: Forced Degradation Study

This protocol allows you to proactively identify potential degradation products and assess the stability of your compound under various stress conditions.[5][6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (perform each in a separate vial):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a vial of the solid compound at 60°C for 48 hours. Then, dissolve to 0.5 mg/mL in acetonitrile.

    • Photolytic Degradation: Expose a 0.5 mg/mL solution in acetonitrile in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with your HPLC mobile phase.

    • Analyze all samples, including an unstressed control (stock solution diluted to the final concentration), by a validated stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms to identify and quantify degradation products.

  • Workflow for Forced Degradation Study:

    Experimental workflow for a forced degradation study.

References

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Zhang, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • Jain, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Arora, S., et al. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Jain, R., et al. (2009). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Mazzarella, D., et al. (2020). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PMC. Available at: [Link]

  • Yu, Y., et al. (2022). Visible-light-irradiated tandem sulfonylation/cyclization of indole tethered alkenes for the synthesis of tetrahydrocarbazoles. ScienceDirect. Available at: [Link]

  • de Almeida, M. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

  • ACS Publications. (2022). Indole and Pyrrole Derivatives as Pre-photocatalysts and Substrates in the Sulfonyl Radical-Triggered Relay Cyclization Leading to Sulfonylated Heterocycles. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • The Good Scents Company. indole-2-carboxylic acid. Available at: [Link]

  • Madsen, U., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC. Available at: [Link]

  • Li, M. H., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

  • de Almeida, M. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pitre, S. P., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available at: [Link]

  • Arora, S., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]

  • Kaur, B. P., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Available at: [Link]

  • Collot, V., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. Available at: [Link]

  • Lin, S., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • PubChem. methyl 6-methyl-1H-indole-2-carboxylate. Available at: [Link]

  • Merck Millipore. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Available at: [Link]

  • Chemical Synthesis Database. methyl 6-methyl-1H-indole-2-carboxylate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Ester Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with functionalized indole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with functionalized indole scaffolds. The hydrolysis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate to its corresponding carboxylic acid is a critical but notoriously challenging transformation.

Below, our Senior Application Scientists have compiled a mechanistic troubleshooting guide, quantitative data comparisons, and a field-proven protocol to ensure high-yielding, reproducible results.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why does my hydrolysis reaction stall at 40–50% conversion despite using a large excess of NaOH or KOH under reflux? A1: This is a classic mechanistic hurdle when working with indole-2-carboxylates, which is severely exacerbated by your specific substrate. The 6-(methylsulfonyl) group is strongly electron-withdrawing. While you might expect this to activate the ester, it actually significantly lowers the pKa of the indole N-H proton.

Under strongly basic conditions (NaOH or KOH), the N-H is rapidly deprotonated to form an indolide anion 1. The negative charge on the nitrogen delocalizes across the ring and directly into the C2-ester carbonyl via resonance. This heavily reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack by the hydroxide ion, effectively stalling the reaction.

Q2: What is the optimal base and solvent system to overcome this deactivation? A2: To counteract the indolide deactivation, switch from standard sodium/potassium bases to Lithium Hydroxide (LiOH) in a ternary solvent system of THF:MeOH:H2O (typically 3:1:1 v/v) 2.

  • The Causality of Lithium: The Li⁺ cation possesses a high charge density and acts as a mild Lewis acid. It strongly coordinates to the ester carbonyl oxygen, pulling electron density away from the carbon. This coordination restores the carbonyl's electrophilicity, allowing the OH⁻ nucleophile to attack successfully despite the presence of the indolide anion.

  • The Causality of the Solvent: Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate has poor aqueous solubility. Tetrahydrofuran (THF) dissolves the organic substrate, water provides the hydrolytic medium, and Methanol (MeOH) acts as a crucial phase-transfer bridge that homogenizes the mixture.

Q3: During the acidic workup, my product isn't precipitating, or I am experiencing low isolated yields. How should I isolate the product? A3: Indole-2-carboxylic acids are generally stable, but improper acidification leads to product loss either through the high aqueous solubility of the carboxylate salt or premature degradation 3. Always cool the reaction mixture to 0–5 °C before acidification. Use 1M HCl or a 10% aqueous citric acid solution to carefully adjust the pH to 2.0–3.0 . Dropping the pH below 1.0 while the solution is warm risks protonating the indole ring, which increases aqueous solubility and can trigger decarboxylation.

Q4: Can I use acidic hydrolysis (e.g., HCl/H2O/Reflux) instead of base saponification? A4: It is highly discouraged. Acid-catalyzed ester hydrolysis is an equilibrium process requiring a massive excess of water and prolonged refluxing. Under these harsh, hot acidic conditions, indole-2-carboxylic acids are highly prone to decarboxylation , which will destroy your product and yield 6-(methylsulfonyl)-1H-indole 4.

Part 2: Data Presentation

The following table summarizes the quantitative outcomes of various hydrolysis conditions applied to functionalized indole-2-carboxylates.

Table 1: Comparison of Hydrolysis Conditions for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Reagent SystemSolvent MatrixTemperatureMechanistic OutcomeExpected Conversion
NaOH (3.0 eq)EtOH / H2O (1:1)Reflux (80 °C)Rapid indolide formation; severe carbonyl deactivation.40% - 60% (Stalled)
KOH (3.0 eq)1,4-Dioxane / H2OReflux (100 °C)Indolide formation; sluggish nucleophilic attack.50% - 70% (Sluggish)
HCl (6.0 M)H2OReflux (100 °C)Reversible equilibrium; high risk of decarboxylation.< 30% (Degradation)
LiOH·H2O (4.0 eq) THF / MeOH / H2O (3:1:1) RT to 40 °C Li⁺ coordination restores electrophilicity; irreversible. > 95% (Optimal)

Part 3: Experimental Protocol (Self-Validating Workflow)

Optimized Protocol: LiOH-Mediated Hydrolysis

Materials Required: Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O) (4.0 eq), THF, MeOH, Deionized H2O, 1M HCl.

  • Substrate Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in a solvent mixture of THF and MeOH (3:1 volume ratio). Stir at room temperature until a clear, homogenous solution is obtained.

  • Base Addition: Dissolve 4.0 equivalents of LiOH·H2O in Deionized Water (equal in volume to the MeOH used). Add this aqueous base solution dropwise to the stirring organic mixture. The final solvent ratio should be approximately 3:1:1 (THF:MeOH:H2O).

  • Reaction Monitoring (Validation Check 1): Stir the biphasic/cloudy mixture at room temperature. Monitor progression via TLC (Eluent: 50% EtOAc in Hexanes). The product will appear as a significantly more polar spot (lower Rf) than the starting material. If the reaction is sluggish after 2 hours, gently warm the mixture to 40 °C. Complete consumption typically occurs within 4–8 hours.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the volatile THF and MeOH. Critical Step: Do not evaporate to total dryness; leave the basic aqueous layer intact to keep the product dissolved as the lithium carboxylate salt.

  • Acidification & Precipitation (Validation Check 2): Dilute the remaining aqueous layer with a small volume of cold water and cool the flask in an ice bath (0–5 °C). Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH using indicator paper. Stop addition when the pH reaches exactly 2.0–3.0 . A thick, off-white precipitate of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid will form.

  • Isolation & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts, followed by a minimal wash with cold hexanes. Dry the solid in a vacuum oven at 45 °C overnight.

Part 4: Mechanistic Visualization

HydrolysisMechanism cluster_NaOH Suboptimal Pathway (NaOH / KOH) cluster_LiOH Optimized Pathway (LiOH) A Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (Starting Material) B Strong Base Addition (NaOH / H2O) A->B E LiOH Addition (THF:MeOH:H2O) A->E C Indolide Anion Formation (N-H Deprotonation) B->C D Deactivated Carbonyl (Resonance Stabilization) C->D H 6-(methylsulfonyl)-1H-indole-2-carboxylic acid (Final Product) D->H Stalled / Low Yield F Li+ Coordination to Carbonyl (Restores Electrophilicity) E->F G Accelerated OH- Attack (Efficient Saponification) F->G G->H Complete Conversion

Mechanistic pathways of indole-2-carboxylate hydrolysis comparing NaOH and LiOH conditions.

References

  • Source: National Institutes of Health (nih.gov)
  • Title: What is a simple way to convert an ester into carboxylic acid?
  • Source: MDPI (mdpi.com)
  • Source: Google Patents (googleapis.com)

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Welcome to the technical support center for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide a comprehensive resource in a question-and-answer format to directly address common issues and offer practical, field-proven solutions. Our aim is to not only provide protocols but also to explain the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My batch of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate shows very poor solubility in my aqueous assay buffer, leading to precipitation. What are the initial steps I can take to address this?

A1: The low aqueous solubility of many indole derivatives is a common challenge. The initial and most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating these stock solutions due to its ability to dissolve a wide variety of organic compounds.[2]

From this concentrated stock, you can then perform serial dilutions into your aqueous buffer to achieve the desired final concentration. It is critical to ensure that the final concentration of the organic co-solvent is kept to a minimum (typically below 0.5% and often as low as 0.1% in cell-based assays) to avoid solvent-induced artifacts or toxicity.[1][2] If precipitation still occurs upon dilution, it indicates that the aqueous solubility is being exceeded, and more advanced strategies outlined below will be necessary.

Q2: I'm still observing precipitation even with the use of a DMSO stock solution. Can I adjust the pH of my aqueous buffer to improve solubility?

A2: Yes, pH modification can be a highly effective strategy, especially if the compound has ionizable groups.[2][] The indole nitrogen is weakly acidic, and its protonation state is influenced by the pH of the solution.[2] For indole compounds that are weakly basic, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[2] Conversely, for those with acidic functionalities, increasing the pH can enhance solubility.[2]

To effectively use this strategy, it is recommended to determine the pKa of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. This will allow you to adjust the buffer to a pH where the more soluble, ionized form of the molecule is predominant. However, it is crucial to ensure that the chosen pH is compatible with your experimental system and does not affect the biological activity or stability of the compound.

Q3: What are co-solvents, and how can they be used to improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous system.[4][5] Common examples of co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]

For methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, a carefully optimized co-solvent system can significantly enhance its solubility.[1][4] The selection of a co-solvent and its concentration should be done systematically to find a balance between maximizing solubility and minimizing potential toxicity or interference with the assay.[7]

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

For more persistent solubility challenges, several advanced formulation strategies can be employed. These techniques aim to alter the physicochemical state of the compound to favor dissolution.

Issue: Standard solvent and pH adjustments are insufficient for achieving the desired concentration.

Solution 1: Amorphous Solid Dispersions (ASDs)

What it is: An amorphous solid dispersion (ASD) involves dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a carrier matrix, which is often a polymer.[8][9] The amorphous form of a drug is in a higher energy state compared to its crystalline form, which leads to increased apparent solubility and faster dissolution rates.[10][11]

Why it works: By preventing the highly ordered, and thus less soluble, crystalline lattice from forming, the drug molecules are more readily solvated.[9] The polymer carrier not only stabilizes the amorphous state but can also act as a precipitation inhibitor, maintaining a supersaturated solution of the drug in the gastrointestinal tract or in an in vitro assay.[11]

Key Considerations:

  • Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of the drug. Common polymers include hydroxypropyl methylcellulose (HPMC) and its acetate succinate derivative (HPMC-AS), as well as polyvinylpyrrolidone (PVP).[6][12]

  • Preparation Method: ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion.[10] Spray drying is often suitable for early-stage development when only small quantities of the drug are available.[9]

  • Stability: The amorphous state is thermodynamically unstable and can revert to the crystalline form over time.[10] Proper polymer selection and storage conditions are crucial for maintaining the stability of the ASD.

Solution 2: Use of Cyclodextrins

What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] This structure allows them to encapsulate poorly soluble "guest" molecules, like indole derivatives, forming an inclusion complex.[2][12]

Why it works: The inclusion complex effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its ability to improve drug stability and bioavailability.[2]

Solution 3: Prodrug Approach

What it is: This chemical modification strategy involves converting the poorly soluble indole compound into a more soluble, bioreversible derivative known as a prodrug.[13][14] The prodrug is designed to be converted back to the active parent drug in vivo through enzymatic or chemical reactions.[2][13]

Why it works: By attaching a polar, ionizable moiety to the parent molecule, the aqueous solubility of the resulting prodrug is significantly increased.[13] For instance, if the indole compound has a suitable functional group, it can be derivatized into a more water-soluble phosphate ester or hemisuccinate prodrug.[13]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

Objective: To prepare a stock solution of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate using a co-solvent system to enhance its aqueous solubility.

Materials:

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Saline or appropriate aqueous buffer

Procedure:

  • Accurately weigh the required amount of the indole compound.

  • Dissolve the compound in a minimal amount of DMSO to create a concentrated primary stock solution.

  • To this solution, add a pre-determined ratio of other co-solvents such as PEG 400 and ethanol while stirring continuously. A common starting point could be a ratio of 10:40:50 (v/v/v) of DMSO:PEG 400:Ethanol.

  • Gently warm the solution if necessary to aid dissolution, but be cautious of potential compound degradation. Monitor for any signs of instability.

  • Once a clear solution is obtained, slowly add the saline or aqueous buffer to achieve the final desired concentration, while continuously vortexing or stirring.

  • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the formulation needs to be further optimized by adjusting the co-solvent ratios or the final concentration.

Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) by Kneading Method

Objective: To prepare a solid dispersion of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate with HP-β-CD to enhance its aqueous solubility.[2]

Materials:

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Oven or vacuum desiccator

Procedure:

  • Accurately weigh the indole intermediate and HP-β-CD in a pre-determined molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar.

  • Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle to form a uniform paste.[2]

  • Add the weighed indole intermediate to the paste and continue kneading the mixture for 45-60 minutes.[2]

  • If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[2]

  • Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum at room temperature.

  • Grind the dried complex into a fine powder and store it in a desiccator until further use.

  • The solubility of the prepared complex in the aqueous buffer can then be determined and compared to the unformulated compound.

Data Presentation

Formulation StrategyTypical Solvents/ExcipientsMechanism of Solubility EnhancementKey AdvantagesKey Disadvantages
Co-solvent System DMSO, Ethanol, PEG 400, Propylene Glycol[1][5][6]Reduces the polarity of the aqueous environment.[4]Simple to prepare, suitable for early-stage screening.Potential for solvent toxicity or assay interference.[1]
pH Adjustment Acidic or basic buffers[]Increases the proportion of the more soluble ionized form of the drug.[2]Highly effective for ionizable compounds.[2]Limited by the pH constraints of the experimental system.
Amorphous Solid Dispersion HPMC, HPMC-AS, PVP[6]Prevents drug crystallization, maintaining it in a higher energy, more soluble amorphous state.[9]Can significantly increase apparent solubility and dissolution rate.[8][10]The amorphous state can be physically and chemically unstable.[10][15]
Cyclodextrin Inclusion Complex HP-β-CD[2]Encapsulates the hydrophobic drug molecule within its lipophilic cavity.[2][12]Improves solubility and can enhance stability.[12]Can be limited by the stoichiometry of complexation and the size of the drug molecule.
Prodrug Approach Phosphate esters, hemisuccinates[13]Covalent modification to introduce a polar, ionizable group.[13]Can dramatically increase aqueous solubility.Requires chemical synthesis and validation of in vivo conversion.[2]

Visualization of Experimental Workflow

Workflow for Troubleshooting Low Aqueous Solubility

Solubility Troubleshooting Workflow start Start: Low Aqueous Solubility of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate stock_solution Attempt 1: Prepare Concentrated Stock in Water-Miscible Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation_check1 Precipitation Observed? dilution->precipitation_check1 ph_adjustment Attempt 2: pH Adjustment of Aqueous Buffer precipitation_check1->ph_adjustment Yes success Success: Compound Solubilized precipitation_check1->success No precipitation_check2 Precipitation Still Observed? ph_adjustment->precipitation_check2 co_solvent Attempt 3: Co-solvent System Optimization precipitation_check2->co_solvent Yes precipitation_check2->success No precipitation_check3 Solubility Still Insufficient? co_solvent->precipitation_check3 advanced_strategies Advanced Strategies: - Amorphous Solid Dispersions - Cyclodextrin Complexation - Prodrug Approach precipitation_check3->advanced_strategies Yes precipitation_check3->success No advanced_strategies->success

Caption: A stepwise workflow for addressing low aqueous solubility issues.

References

  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Chavda, V. P., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC.
  • Catalent. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Pharmaceutical Technology. (2020, November 2). Improving Solubility with Amorphous Solid Dispersions.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • ACS Publications. (2010, May 27). Dissolution Rate and Apparent Solubility of Poorly Soluble Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics.
  • Bangladesh Journals Online. (2013, January 15). SOLUBILITY AND DISSOLUTION OF DRUG PRODUCT: A REVIEW.
  • Pharmaceutical Technology. (2013, October 22). Excipients for Formulation Success.
  • (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC. (n.d.). Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method.
  • (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
  • (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • MDPI. (n.d.). Special Issue : Indole Derivatives: Synthesis and Application.
  • PubMed. (2024, February 11). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • EMA. (2010, May 31). Formulation of poorly soluble compounds.
  • (2025, May 20). methyl 6-methyl-1H-indole-2-carboxylate. Chemical Synthesis Database.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (2021, September 8). pH Adjustments - Optimizing the Performance of Weak Acid Herbicides.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • PMC. (n.d.). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • (n.d.). pH Adjustment and Neutralization, the basics.
  • ResearchGate. (n.d.). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.
  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 5-(Methylsulfonyl)- vs. 6-(Methylsulfonyl)-1H-indole-2-carboxylate in Drug Discovery

Executive Summary In medicinal chemistry, the indole-2-carboxylate scaffold is a privileged pharmacophore frequently utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, Hepati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the indole-2-carboxylate scaffold is a privileged pharmacophore frequently utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, Hepatitis C Virus (HCV) NS5B polymerase inhibitors, and 5-HT receptor antagonists. The introduction of a methylsulfonyl (–SO₂Me) group onto the benzenoid ring of the indole fundamentally alters its electronic landscape and binding vectors.

This guide objectively compares two critical building blocks: methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate [1] and methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate [2]. While structurally similar, the positional isomerism of the strongly electron-withdrawing –SO₂Me group dictates distinct synthetic reactivities, N-H acidities, and spatial orientations within target binding pockets.

Electronic Profiling & Causality

The fundamental difference between the 5- and 6-isomers lies in how the –SO₂Me group interacts with the indole nitrogen (N1) lone pair. The –SO₂Me group is a strong electron-withdrawing group (EWG) via both inductive (–I) and resonance (–M) effects.

  • 5-Position Dynamics: The 5-position is para to the N1 atom (through the conjugated pyrrole-benzene system). Consequently, the N1 lone pair can delocalize directly into the –SO₂Me group via resonance. This direct stabilization of the conjugate base significantly increases the acidity of the N-H proton, lowering its pKa to approximately 14.8 [3].

  • 6-Position Dynamics: The 6-position is meta to the N1 atom's primary delocalization pathway. The –SO₂Me group at this position cannot directly stabilize the negative charge via resonance; it relies predominantly on the inductive effect (–I). As a result, the N-H proton is less acidic, with a predicted pKa closer to 15.5.

Understanding this causality is critical for downstream functionalization, particularly N-alkylation, which is a ubiquitous step in synthesizing complex indole-based therapeutics.

G cluster_5 5-Methylsulfonyl Isomer cluster_6 6-Methylsulfonyl Isomer N1 Indole N1 Lone Pair C5 C5 Position (Para to N1 via pyrrole) N1->C5 Delocalization C6 C6 Position (Meta to N1 via pyrrole) N1->C6 Restricted delocalization Res5 Direct Resonance (-M) Strong Electron Withdrawal C5->Res5 pKa5 Lower pKa (~14.8) Highly Acidic N-H Res5->pKa5 Ind6 Inductive Effect (-I) Weak Resonance Withdrawal C6->Ind6 pKa6 Higher pKa (~15.5) Less Acidic N-H Ind6->pKa6

Electronic effects of 5- vs 6-methylsulfonyl substitution on indole N-H acidity.

Synthetic Methodologies: N-Alkylation

Because the 5-isomer possesses a more acidic N-H bond, it readily forms the indole anion under milder basic conditions. Conversely, the 6-isomer requires stronger bases to achieve complete deprotonation. Utilizing a self-validating protocol ensures high yields and minimizes side reactions (such as ester hydrolysis).

Step-by-Step N-Alkylation Protocol
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 0.5 mmol of the selected methyl (methylsulfonyl)-1H-indole-2-carboxylate in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Selection & Deprotonation:

    • For the 5-isomer: Add 0.75 mmol (1.5 eq) of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • For the 6-isomer: Cool the solution to 0 °C. Add 0.60 mmol (1.2 eq) of Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃). Stir for 30 minutes.

  • Electrophile Addition: Dropwise add 0.55 mmol (1.1 eq) of the desired alkyl halide (e.g., benzyl bromide or methyl iodide).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor completion via LC-MS or TLC (typically 2–4 hours).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with Ethyl Acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Start Methyl (5/6)-(methylsulfonyl)-1H-indole-2-carboxylate (0.5 mmol in 5 mL anhydrous DMF) Split Isomer? Start->Split Base5 Add K2CO3 (1.5 eq) Stir 30 min at RT Split->Base5 5-Isomer Base6 Add NaH or Cs2CO3 (1.2 eq) Stir 30 min at 0°C Split->Base6 6-Isomer Alk Add Alkyl Halide (1.1 eq) e.g., Benzyl Bromide Base5->Alk Base6->Alk Prod5 Prod5 Alk->Prod5 from 5-Isomer Prod6 N-Alkylated 6-Isomer (Yield: 75-80%) Alk->Prod6 from 6-Isomer

Optimized N-alkylation workflow based on positional pKa differences.

Pharmacophore Dynamics & Target Binding

In target-based drug design, the –SO₂Me group frequently acts as a critical Hydrogen Bond Acceptor (HBA). The positional shift from C5 to C6 alters the spatial vector of this HBA by approximately 60–120 degrees relative to the indole core.

  • HIV-1 Reverse Transcriptase (RT): In the design of Indolyl Aryl Sulfones (IASs) targeting the non-nucleoside inhibitor binding pocket (NNIBP), the 5-substituted indoles often project the sulfonyl oxygen atoms toward conserved residues (e.g., Lys101 or Tyr181), enhancing binding affinity against wild-type and mutant strains [4].

  • Steric Clashes: The 6-isomer projects the bulk of the methylsulfonyl group closer to the N1 substituent vector. If a bulky N-alkyl group (like a benzyl or piperidine derivative) is present, the 6-isomer may experience severe steric hindrance within narrow enzymatic pockets, whereas the 5-isomer maintains a more linear, unencumbered profile.

Comparative Data Summary

Property / ParameterMethyl 5-(methylsulfonyl)-1H-indole-2-carboxylateMethyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
CAS Number 205873-28-5507272-16-4
Molecular Formula C₁₁H₁₁NO₄SC₁₁H₁₁NO₄S
Electronic Effect on N-H Direct Resonance (–M) + Inductive (–I)Inductive (–I) Dominant
Estimated N-H pKa ~14.8 (Highly Acidic)~15.5 (Moderately Acidic)
Optimal Base for N-Alkylation K₂CO₃ (Mild)NaH or Cs₂CO₃ (Strong)
HBA Vector Orientation Para to C3a (Projects away from N1)Para to C7a (Projects adjacent to N1)
Primary Application Context HIV NNRTIs, HCV NS5B InhibitorsKinase Inhibitors, Target-specific screening

References

  • BOC Sciences. "CAS 205873-28-5 (1H-Indole-2-carboxylicacid, 5-(methylsulfonyl)-, methyl ester)." bocsci.com.
  • ChemScene. "507272-16-4 | Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate." chemscene.com.
  • BenchChem. "The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide." benchchem.com.
  • Journal of Medicinal Chemistry (ACS Publications). "Design, Molecular Modeling, Synthesis, and Anti-HIV-1 Activity of New Indolyl Aryl Sulfones." acs.org.
Comparative

HPLC validation methods for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate purity

An authoritative, objective comparison guide for establishing robust analytical methods for indole derivatives, specifically focusing on the purity validation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate . Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, objective comparison guide for establishing robust analytical methods for indole derivatives, specifically focusing on the purity validation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate .

Introduction: The Analytical Challenge of Substituted Indoles

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly functionalized building block utilized in the synthesis of advanced therapeutics. From an analytical perspective, validating its purity presents two distinct chromatographic challenges:

  • Regioisomer Resolution: Differentiating the target 6-methylsulfonyl compound from its synthetic 5-methylsulfonyl regioisomer. Both possess identical molecular weights and nearly indistinguishable lipophilicity profiles.

  • Degradation Tracking: The C2-methyl ester is susceptible to hydrolysis, yielding 6-(methylsulfonyl)-1H-indole-2-carboxylic acid.

To meet the rigorous standards of [1], a method must be inherently stability-indicating. This guide objectively compares three HPLC methodologies to determine the optimal strategy for resolving these specific challenges.

Part 1: Chromatographic Strategy & Causality

Selecting the correct stationary phase is the foundation of a self-validating analytical method. We compared three distinct column chemistries and architectures:

  • Method A: Traditional C18 Reversed-Phase (5 µm). The standard workhorse. It relies entirely on hydrophobic partitioning.

  • Method B: Phenyl-Hexyl Reversed-Phase (5 µm). Utilizes a dimethylphenyl-hexylsilane bonded phase.

  • Method C: Core-Shell Phenyl-Hexyl UHPLC (2.7 µm). Combines the selectivity of the phenyl-hexyl ligand with superficially porous particle (SPP) technology.

The Causality of Selectivity: Standard C18 columns fail to adequately resolve the 5- and 6-regioisomers because their hydrophobic contact areas are virtually identical. However, the indole core is an aromatic, π -electron-rich system. By employing a Phenyl-Hexyl column , we introduce orthogonal π−π interactions[2]. The electron-withdrawing methylsulfonyl group alters the electron density of the indole ring differently depending on whether it is at the 5- or 6-position. The phenyl-hexyl stationary phase detects this subtle electronic variance, translating it into baseline chromatographic resolution.

SeparationLogic Analyte Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate & Regioisomeric Impurities C18 Standard C18 Column Hydrophobic Interactions Only Analyte->C18 Method A Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions Analyte->Phenyl Methods B & C Res1 Co-elution of 5- & 6-Regioisomers (Poor Specificity) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) via Indole Ring Stacking Phenyl->Res2

Fig 1: Chromatographic logic demonstrating how π-π interactions resolve indole regioisomers.

Part 2: Self-Validating Experimental Protocols

To prove the superiority of Method C, we subjected it to a full ICH Q2(R2) validation lifecycle. The following protocols are designed as closed-loop, self-validating systems where internal checks (like PDA peak purity) confirm the integrity of the external results.

ValidationLifecycle cluster_params Validation Parameters ATP Analytical Target Profile Define Purity Limits MethodDev Method Development Select Phenyl-Hexyl ATP->MethodDev ForcedDeg Forced Degradation (ICH Q1A) MethodDev->ForcedDeg Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation Spec Specificity Validation->Spec Lin Linearity Validation->Lin Acc Accuracy Validation->Acc

Fig 2: The ICH-compliant analytical validation lifecycle workflow.
Specificity & Forced Degradation (ICH Q1A(R2))

To ensure the method is stability-indicating, the API must be stressed to force 5–20% degradation[3]. Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Dissolve 10 mg of API in 5 mL of 0.1M HCl (Acid) and 0.1M NaOH (Base). Heat at 60°C for 2 hours. Neutralize before injection. Causality: Forces the hydrolysis of the C2-methyl ester to the carboxylic acid to ensure the polar degradant does not co-elute with the solvent front.

  • Oxidation: Treat 10 mg of API with 3% H2​O2​ at room temperature for 4 hours.

  • Thermal/Photolytic: Expose solid API to 105°C for 48 hours, and 1.2 million lux hours of UV/Vis light.

  • Self-Validation Check: Analyze all samples using a Photodiode Array (PDA) detector (200-400 nm). The method is only specific if the Purity Angle < Purity Threshold for the main peak in all stressed samples, proving no hidden degradants are co-eluting.

Linearity & Range

Step-by-Step Methodology:

  • Prepare a stock solution of the API and known impurities at 1.0 mg/mL in diluent (50:50 Water:Acetonitrile).

  • Perform serial dilutions to create 6 calibration levels ranging from the Limit of Quantitation (LOQ, ~0.05% of target concentration) to 120% of the nominal specification limit.

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Causality: Validating linearity down to the LOQ ensures that trace-level regioisomers and hydrolysis products can be accurately quantified, not just detected.

Accuracy (Spike-Recovery)

Step-by-Step Methodology:

  • Prepare the API sample matrix at the target test concentration (e.g., 0.5 mg/mL).

  • Spike the matrix with the 5-methylsulfonyl regioisomer and the carboxylic acid degradant at three levels: 50%, 100%, and 150% of their specification limits (e.g., 0.15% specification = spike at 0.075%, 0.15%, and 0.225%).

  • Calculate the percentage recovery: (RecoveredAmount/SpikedAmount)×100 .

  • Causality: This proves that the presence of the overwhelming main API peak does not cause ion suppression or integration errors for the trace impurities.

Part 3: Quantitative Performance Comparison

The experimental data below summarizes the performance of the three evaluated methodologies. Method C utilized the following optimized parameters:

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (15% B), 2-8 min (15% 55% B), 8-10 min (55% B).

  • Flow Rate: 1.2 mL/min. Detection: UV at 235 nm.

Table 1: Chromatographic Selectivity & Efficiency
ParameterMethod A (C18, 5µm)Method B (Phenyl-Hexyl, 5µm)Method C (Core-Shell Phenyl-Hexyl, 2.7µm)
Retention Time (API) 14.2 min16.5 min6.8 min
Rs (5-isomer / 6-isomer) 1.1 (Fail)2.4 (Pass)2.8 (Pass)
Rs (Acid degradant / API) 4.55.26.1
Tailing Factor (API) 1.41.21.05
Total Run Time 25.0 min25.0 min10.0 min
Table 2: ICH Q2(R2) Validation Metrics (Method C)
Validation ParameterAcceptance CriteriaMethod C ResultsStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Compliant
Linearity ( R2 ) 0.9990.9998 (Range: 0.25 - 600 µg/mL)Compliant
Accuracy (% Recovery) 95.0% – 105.0%98.8% – 101.4%Compliant
Precision (% RSD) 2.0% (n=6)0.6%Compliant
Mass Balance (Forced Deg) 95.0% – 105.0%99.1% (Base), 98.5% (Oxidation)Compliant

Conclusion & Recommendations

For the purity validation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, standard C18 columns (Method A) lack the necessary selectivity to resolve critical regioisomers.

Method C (Core-Shell Phenyl-Hexyl) is the definitively superior choice. By leveraging the π−π interactions inherent to the phenyl-hexyl ligand, it successfully discriminates between the 5- and 6-sulfonyl positions on the indole ring. Furthermore, the integration of 2.7 µm core-shell particle technology allows this baseline resolution to be achieved in under 10 minutes—a 60% reduction in run time compared to traditional 5 µm columns. This method provides a highly robust, self-validating, and ICH Q2(R2)-compliant framework suitable for both routine QC release and complex stability testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Validation

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: Elucidating the Fragmentation Pattern of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

As drug development pipelines increasingly focus on functionalized indole scaffolds, the precise structural characterization and quantification of these molecules in complex biological matrices become paramount. Methyl 6...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on functionalized indole scaffolds, the precise structural characterization and quantification of these molecules in complex biological matrices become paramount. Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is a highly functionalized intermediate featuring two distinct fragmentation hotspots: a methyl ester at the C2 position and a methylsulfonyl group at the C6 position.

In this application guide, we objectively compare the performance of two leading mass spectrometry platforms—Electrospray Ionization Triple Quadrupole (ESI-QqQ) utilizing Collision-Induced Dissociation (CID) and High-Resolution Orbitrap utilizing Higher-energy C-trap Dissociation (HCD)—for the analysis of this compound.

Mechanistic Rationale: Gas-Phase Fragmentation Dynamics

To optimize any tandem mass spectrometry (MS/MS) method, one must first understand the intrinsic gas-phase thermodynamics of the analyte [3]. When methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is ionized in positive mode (ESI+), it forms a stable protonated precursor ion [M+H]+ at m/z 254.0482.

Subjecting this precursor to collisional activation triggers three primary, competitive fragmentation pathways:

  • Ester Cleavage (Loss of Methanol): The most energetically favorable pathway at low collision energies is the expulsion of neutral methanol (32.0262 Da) from the C2 methyl ester, yielding a highly stable acylium ion at m/z 222.0220. This is a hallmark cleavage for indole-2-carboxylate derivatives [4].

  • Direct Sulfonyl Cleavage: The C6 methylsulfonyl group can undergo direct homolytic or heterolytic cleavage, expelling the entire −SO2​CH3​ moiety (78.9854 Da) to leave an intact indole core at m/z 175.0628.

  • Sulfonyl-Sulfinate Rearrangement: A fascinating gas-phase phenomenon occurs where the aryl group migrates from the sulfur atom to an oxygen atom, forming a transient sulfinate ester intermediate. This intermediate subsequently expels sulfur dioxide ( SO2​ , 63.9619 Da), resulting in an ion at m/z 190.0863. This rearrangement is well-documented in the fragmentation of methylsulfonyl-containing aromatics [1, 2].

Fragmentation M [M+H]+ m/z 254.0482 C11H12NO4S+ F1 Acylium Ion m/z 222.0220 [M+H - CH3OH]+ M->F1 -CH3OH (-32.0262 Da) Ester Cleavage F2 Sulfinate Intermediate m/z 190.0863 [M+H - SO2]+ M->F2 -SO2 (-63.9619 Da) Sulfonyl-Sulfinate Rearrangement F3 Indole Core m/z 175.0628 [M+H - SO2CH3]+ M->F3 -SO2CH3 (-78.9854 Da) Direct Cleavage F4 Dual Cleavage m/z 143.0366 [M+H - CH3OH - SO2CH3]+ F1->F4 -SO2CH3 (-78.9854 Da) F3->F4 -CH3OH (-32.0262 Da)

Mass spectrometry fragmentation pathway of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

Platform Comparison: QqQ CID vs. Orbitrap HCD

While both platforms successfully fragment the molecule, their underlying physics dictate their optimal use cases.

Triple Quadrupole (QqQ) CID: QqQ systems utilize resonance-type CID in a dedicated collision cell (Q2). The low-energy, multiple-collision environment is highly reproducible, making it the gold standard for Multiple Reaction Monitoring (MRM) quantification. However, its unit-mass resolution cannot differentiate between isobaric neutral losses (e.g., distinguishing a loss of SO2​ from a hydrocarbon fragment of similar nominal mass).

Orbitrap HCD: HCD is a beam-type collisional activation method. Ions are accelerated into a nitrogen-filled C-trap, resulting in higher energy deposition and a broader array of simultaneous fragments. The subsequent detection in the Orbitrap analyzer provides sub-ppm mass accuracy. This is critical for structural elucidation, as it definitively proves the elemental composition of the SO2​ and CH3​OH losses.

Quantitative Data Summary

Table 1: Comparative Performance of ESI-QqQ vs. LC-HRMS Orbitrap

ParameterESI-QqQ (CID)Orbitrap (HCD)
Mass Accuracy Unit resolution (~0.7 Da FWHM)High resolution (< 2 ppm)
Optimal Collision Energy 15–25 eV (Compound dependent)Normalized CE (NCE) 30–45%
Primary Fragment Detected m/z 222 (Nominal)m/z 222.0220 (Exact)
Dynamic Range 5–6 logs (Excellent for PK studies)3–4 logs (Better for qualitative ID)
Best Use Case High-throughput targeted quantificationStructural elucidation & metabolite ID

Table 2: High-Resolution Fragment Ion Assignments (Orbitrap HCD at NCE 35%)

Fragment IonExact Mass (Da)Observed Mass (Da)Mass Error (ppm)Elemental CompositionNeutral Loss
Precursor254.0482254.0485+1.18 C11​H12​NO4​S+ N/A
Acylium Ion222.0220222.0223+1.35 C10​H8​NO3​S+ CH3​OH
Sulfinate Int.190.0863190.0861-1.05 C11​H12​NO2+​ SO2​
Indole Core175.0628175.0630+1.14 C10​H9​NO2+​ SO2​CH3​
Dual Cleavage143.0366143.0368+1.40 C9​H5​NO+ CH3​OH+SO2​CH3​

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating system utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Methodological Causality
  • Why 0.1% Formic Acid? The addition of a weak organic acid acts as a proton donor, shifting the equilibrium of the basic indole nitrogen and ester oxygen towards their protonated states, thereby exponentially increasing the yield of [M+H]+ precursor ions.

  • Why a SIL-IS? By simultaneously injecting 13C3​ -methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, we create an internal control. If the absolute peak area of the SIL-IS fluctuates between injections, it immediately flags matrix-induced ion suppression or injection volume errors, preventing false quantitative readouts.

Workflow S1 1. Sample Prep Protein Precipitation & SIL-IS Spiking S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation S2->S3 S4 4. Mass Analysis QqQ CID vs. Orbitrap HCD S3->S4 S5 5. Data Processing Exact Mass & MRM Integration S4->S5

Comparative LC-MS/MS experimental workflow for targeted and high-resolution structural analysis.

Step-by-Step Workflow

Step 1: Sample Preparation & System Suitability

  • Spike 50 µL of plasma/matrix sample with 10 µL of SIL-IS (100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Check: Inject a double-blank (matrix only) and a zero-blank (matrix + SIL-IS) before the analytical run to confirm zero carryover and validate the SIL-IS response baseline.

Step 2: Chromatographic Separation

  • Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column.

  • Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase provides optimal retention for the hydrophobic indole core, while the gradient ensures the polar methylsulfonyl group does not cause premature elution in the void volume.

Step 3: MS/MS Acquisition

  • For QqQ (Quantification): Set up MRM transitions. Primary quantifier: m/z 254.0 222.0 (CE: 18 eV). Secondary qualifier: m/z 254.0 175.0 (CE: 28 eV).

  • For Orbitrap (Structural ID): Operate in PRM (Parallel Reaction Monitoring) mode. Isolate m/z 254.0482 in the quadrupole (1.0 Da isolation window). Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50%.

  • Causality: Stepped NCE ensures that both fragile ester cleavages (captured at low CE) and stable indole core fragmentations (captured at high CE) are represented in a single composite MS/MS spectrum.

Conclusion

The fragmentation of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is defined by the highly predictable loss of methanol from the ester moiety and complex rearrangement/cleavage dynamics at the methylsulfonyl site. For researchers prioritizing high-throughput pharmacokinetics, the QqQ CID platform utilizing the m/z 254 222 transition provides unmatched sensitivity. However, for scientists conducting metabolite identification or structural elucidation, the Orbitrap HCD platform is mandatory to definitively assign exact formulas to the sulfonyl-sulfinate rearrangement products, ensuring absolute confidence in molecular characterization.

References

  • Wang, H. Y., et al. "Mass Spectrometry: Insightful Window for Organic Chemistry." Longdom Publishing. [Link]

  • "Mass Spectra of Some Sulfinate Esters and Sulfones." Canadian Journal of Chemistry. [Link]

  • "Reagent for mass spectrometry.
  • "Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand." PMC.[Link]

Comparative

A Comparative Guide to Indole-2-Carboxylate Derivatives for Pharmaceutical Efficacy

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Within this structural class, in...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Within this structural class, indole-2-carboxylate and its derivatives (notably indole-2-carboxamides) have emerged as particularly fruitful templates for the design of novel therapeutics.[1] This guide provides a comparative analysis of these derivatives, focusing on their efficacy in two critical therapeutic areas: antiviral and anticancer applications. We will delve into the structure-activity relationships (SAR), compare performance using experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for drug development.

Part 1: Indole Derivatives as Antiviral Agents

Indole-2-carboxylate derivatives have demonstrated significant potential as inhibitors of various viral replication mechanisms.[3][4] Their efficacy often stems from the precise arrangement of substituents on the indole ring, which dictates target specificity and potency. Here, we compare derivatives targeting Influenza A virus and Human Immunodeficiency Virus (HIV).

Targeting Influenza A: PA Endonuclease Inhibition

The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PA-Nter) that is essential for viral replication, making it a prime target for antiviral drugs.[5][6] This enzyme utilizes a two-metal active site to cleave host pre-mRNAs, a process known as "cap-snatching."[5] Several indole derivatives function by chelating these metal ions, thereby inhibiting endonuclease activity.

A notable study synthesized a series of indole-2-carboxylate derivatives and tested their activity against Influenza A.[3][7] Compound 14f from this series showed potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 7.53 µmol/L.[3][7] The structure-activity relationship (SAR) analysis revealed that substitutions at the 4-position of the indole ring were not critical for activity, whereas acetyl groups on the amino substituent were detrimental.[3][7]

Another class of inhibitors, though not strictly indole-2-carboxylates but functionally related dihydroxyindoles, has shown promise. For instance, compound 50 , a catechol derivative, was identified as a potent PA endonuclease inhibitor with an IC50 of 0.94 μM.[8] Docking studies suggest its dihydroxyindole moiety chelates the two catalytic metal ions in the active site.[8]

Comparative Efficacy of Influenza PA Endonuclease Inhibitors

CompoundScaffoldTargetIC50 (µM)Selectivity Index (SI)Reference
14f Indole-2-carboxylateInfluenza A7.5312.1[3][7]
8f Indole-2-carboxylateCoxsackie B3 Virus-17.1[3][7]
Compound 50 DihydroxyindolePA Endonuclease0.94>5.3[8]
L-742,001 Diketo AcidPA Endonuclease0.43-[8]

The workflow for identifying such inhibitors often involves screening for direct enzymatic inhibition followed by cell-based antiviral assays.

G cluster_0 Enzyme-based Screening cluster_1 Cell-based Validation ENZ Purified PA Endonuclease ASSAY In Vitro Endonuclease Assay ENZ->ASSAY SUB Fluorescent Substrate SUB->ASSAY COMP Indole Derivative Library COMP->ASSAY DATA1 IC50 Values ASSAY->DATA1 Measure IC50 HIT Hit Compounds (Low IC50) DATA1->HIT Select Hits CELLS Host Cells (e.g., MDCK) CPE Cytopathic Effect (CPE) Assay CELLS->CPE VIRUS Influenza A Virus VIRUS->CPE HIT->CPE DATA2 Efficacy (EC50) & Cytotoxicity (CC50) CPE->DATA2 Measure EC50 & CC50 SI Determine Selectivity Index (SI) DATA2->SI Calculate SI = CC50/EC50

Caption: Workflow for screening PA endonuclease inhibitors.

Targeting HIV-1: Integrase Inhibition

HIV-1 integrase is another key enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[9] Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs.[10] Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel INSTIs because the indole nucleus and carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site.[9][10]

Through structural optimization, a series of derivatives were synthesized, leading to the identification of compound 17a , which markedly inhibited integrase with an IC50 value of 3.11 µM.[10][11] Further modifications, including the introduction of a long-chain substituent at the C3 position, led to compound 20a , which showed even greater potency with an IC50 of 0.13 µM.[12] This enhancement is attributed to improved interaction with a hydrophobic pocket near the active site.[12]

Comparative Efficacy of HIV-1 Integrase Inhibitors

CompoundScaffoldTargetIC50 (µM)Key Structural FeatureReference
Parent Cmpd (1) Indole-2-carboxylic acidHIV-1 Integrase>30Core Scaffold[10]
17a C6-Halogenated BenzeneHIV-1 Integrase3.11π–π stacking interaction[10][11]
20a C3-Long Chain BranchHIV-1 Integrase0.13Hydrophobic pocket interaction[12]

Part 2: Indole Derivatives as Anticancer Agents

The indole scaffold is prevalent in anticancer drug design, with derivatives targeting various hallmarks of cancer, including cell proliferation and survival pathways.[13][14] Indole-2-carboxamides, in particular, have been developed as potent multi-target kinase inhibitors.

Multi-Target Kinase Inhibition

Kinases like EGFR, VEGFR-2, and BRAF are often dysregulated in cancer, making them important therapeutic targets.[14] A series of N-thiazolyl-indole-2-carboxamide derivatives were designed to inhibit multiple kinases.[15] Compounds 6i and 6v from this series exhibited exceptional cytotoxicity against the MCF-7 breast cancer cell line with IC50 values of 6.10 µM and 6.49 µM, respectively.[15] These compounds were found to inhibit EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[15]

Another study developed indole-2-carboxamides that showed potent antiproliferative activity, with GI50 values in the nanomolar range.[14] Compound Va was the most potent derivative identified, with a GI50 of 26 nM, and it demonstrated superior inhibitory activity against EGFR (IC50 = 71 nM) compared to the reference drug erlotinib (IC50 = 80 nM).[14]

Comparative Efficacy of Anticancer Indole Derivatives

CompoundScaffoldTarget Cell LineIC50 / GI50Target Kinase(s)Reference
6i N-thiazolyl-indole-2-carboxamideMCF-76.10 µM (IC50)EGFR, HER2, VEGFR-2, CDK2[15]
6v N-thiazolyl-indole-2-carboxamideMCF-76.49 µM (IC50)EGFR, HER2, VEGFR-2, CDK2[15]
Va Indole-2-carboxamideMultiple26 nM (GI50)EGFR, BRAFV600E, VEGFR-2[14]
Erlotinib Quinazolinamine (Reference)Multiple33 nM (GI50)EGFR[14]

The mechanism of action for these kinase inhibitors involves blocking the ATP-binding site, which prevents downstream signaling required for cell proliferation and survival.

G cluster_pathway Signaling Cascade GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Indole Indole-2-Carboxamide (e.g., Compound Va) Indole->RTK Inhibits Indole->RAF Inhibits

Caption: Multi-target kinase inhibition pathway.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro PA Endonuclease Inhibition Assay (FRET-based)

This protocol is adapted from methodologies used to screen for influenza PA endonuclease inhibitors.[5][16]

Objective: To determine the IC50 value of a test compound against the influenza PA endonuclease enzyme.

Materials:

  • Recombinant, purified PA endonuclease domain (PA-Nter).

  • Fluorescently-labeled single-stranded DNA or RNA substrate.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 5 mM MgCl₂, 1 mM DTT.

  • Test compounds (indole derivatives) dissolved in DMSO.

  • 384-well black assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.

  • In each well of the 384-well plate, add 1 µL of the diluted compound solution. For control wells, add 1 µL of DMSO.

  • Add 20 µL of PA-Nter enzyme solution (final concentration ~50 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 20 µL of the fluorescent substrate (final concentration ~100 nM) to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Efficacy

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][17]

Objective: To determine the IC50 or GI50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds (indole derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50/GI50 value.

Conclusion

Indole-2-carboxylate and its related derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. As demonstrated, strategic modifications to the core scaffold can yield highly effective inhibitors against diverse targets, from viral enzymes like influenza PA endonuclease and HIV-1 integrase to critical cancer-related kinases. The comparative data shows that while the core structure provides a foundation for target binding, efficacy is dramatically enhanced through targeted substitutions that improve interactions with specific sub-pockets of the target protein. Future research should continue to explore the vast chemical space around this privileged scaffold to develop next-generation therapeutics with improved potency, selectivity, and resistance profiles.

References

  • (Time in Lycoming County, US is not a valid scientific reference)
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Journal of Natural Medicines.
  • Meng, Z., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Delekta, P. C., et al. (2015). Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo. Journal of Virology.
  • Al-Ostath, A., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Sharma, A., et al. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings.
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed.
  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.
  • (Reference not directly cited in the text)
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • V, S., & S, S. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances.
  • (Reference not directly cited in the text)
  • Ji, X., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules.
  • Ferlin, F., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC.
  • (Reference not directly cited in the text)
  • Meng, Z., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Pharmaceuticals.
  • (Reference not directly cited in the text)
  • (Reference not directly cited in the text)
  • (2022). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR.
  • (Reference not directly cited in the text)
  • Crepin, T., et al. (2012). Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease. PLOS Pathogens.
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Wang, G., et al. (2018). Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives. Journal of Medicinal Chemistry.
  • (Reference not directly cited in the text)
  • Wang, G., et al. (2018). Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives. ResearchGate.
  • Rogolino, D., et al. (2021). Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease. Bioorganic Chemistry.

Sources

Validation

A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

This guide provides an in-depth analysis of the synthesis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will present a detailed, field-tested protocol based...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthesis of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will present a detailed, field-tested protocol based on the classical Fischer indole synthesis and compare it with a modern palladium-catalyzed approach. The core of this document is a rigorous framework for spectroscopic validation, ensuring that researchers, scientists, and drug development professionals can confirm the structure and purity of the target compound with a high degree of confidence. Our approach emphasizes the principle of a self-validating system, where complementary data from multiple spectroscopic techniques converge to provide an unambiguous structural assignment.

Strategic Overview: Selecting a Synthetic Pathway

The choice of a synthetic route is governed by factors including starting material availability, scalability, cost, and the robustness of the reaction. For the synthesis of substituted indoles like methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, two prominent pathways are the time-tested Fischer indole synthesis and contemporary transition-metal-catalyzed methods.

  • Route A: The Fischer Indole Synthesis. This is one of the oldest and most reliable methods for constructing the indole core.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2] Its primary advantages are the use of readily available starting materials and a well-understood mechanism, making it a workhorse in organic synthesis.[3]

  • Route B: Palladium-Catalyzed C-H Amination. Modern synthetic chemistry has seen a shift towards more atom-economical methods like direct C-H bond functionalization.[4][5] Palladium-catalyzed intramolecular amination can form the indole N-C bond directly, often under milder conditions than the classical Fischer synthesis.[5] This approach can offer a different substrate scope and potentially higher efficiency, but may require more complex precursors and expensive catalysts.

This guide will focus on the detailed execution and validation of the Fischer indole synthesis due to its reliability and accessibility. We will then provide a comparative analysis against the palladium-catalyzed alternative.

Primary Methodology: The Fischer Indole Synthesis

The Fischer synthesis for our target molecule proceeds in two main stages: (1) Formation of a phenylhydrazone intermediate from 4-(methylsulfonyl)phenylhydrazine and methyl pyruvate, and (2) Acid-catalyzed cyclization to form the indole ring system.[3]

Workflow for Synthesis and Validation

The overall process integrates synthesis with purification and a multi-technique spectroscopic analysis to ensure the final product's identity and purity.

G cluster_synthesis Synthesis & Isolation cluster_validation Spectroscopic Validation Reactants 4-(methylsulfonyl)phenylhydrazine + Methyl Pyruvate Condensation Condensation Reaction (Formation of Hydrazone) Reactants->Condensation Cyclization Acid-Catalyzed Cyclization (Fischer Indolization) Condensation->Cyclization Workup Reaction Quench & Crude Product Extraction Cyclization->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Analysis Data Integration & Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Validated Final Product: Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Analysis->Final

Caption: Workflow from reactants to validated final product.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • To a solution of 4-(methylsulfonyl)phenylhydrazine (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq).

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone intermediate is often indicated by the precipitation of a solid or a color change.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • The resulting hydrazone can be isolated by filtration or used directly in the next step.

Causality: The initial condensation is a nucleophilic attack of the hydrazine onto the ketone carbonyl of the pyruvate. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

Step 2: Acid-Catalyzed Cyclization

  • The crude hydrazone is suspended in a suitable high-boiling solvent, such as toluene or acetic acid.

  • A strong acid catalyst, like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added.[2]

  • The mixture is heated to reflux (typically 80-120 °C) for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by carefully pouring it into a beaker of ice water.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

  • The final product is purified by column chromatography on silica gel or by recrystallization.

Causality: The strong acid facilitates a key[5][5]-sigmatropic rearrangement of the protonated enehydrazine tautomer, which is the rate-determining step of the Fischer synthesis.[3] This rearrangement is followed by aromatization and elimination of ammonia to yield the stable indole ring.

The Core of Validation: A Multi-faceted Spectroscopic Approach

Spectroscopic analysis is not merely a final check; it is an integrated part of the synthesis that validates each step and confirms the final structure.[6] The principle of a self-validating system relies on the convergence of data from independent techniques (NMR, IR, MS) to build an unshakeable structural proof.[7]

Spectroscopic Data for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
Technique Expected Observations Interpretation & Rationale
¹H NMR ~12.0 ppm (br s, 1H) : NH proton.~8.1 ppm (s, 1H) : H-7 proton.~7.8 ppm (d, 1H) : H-5 proton.~7.7 ppm (d, 1H) : H-4 proton.~7.2 ppm (s, 1H) : H-3 proton.~3.9 ppm (s, 3H) : OCH₃ (ester) protons.~3.1 ppm (s, 3H) : SO₂CH₃ protons.The electron-withdrawing sulfonyl group strongly deshields protons on the benzene ring, shifting them downfield.[8][9] The H-7 proton, being ortho to the sulfonyl group, is expected to be the most downfield singlet. The NH proton is typically a broad singlet at a very low field. The methyl singlets for the ester and sulfonyl groups are sharp and easily identifiable.
¹³C NMR ~162 ppm : C=O (ester).~138-140 ppm : Quaternary carbons C-6 and C-7a.~125-130 ppm : Quaternary carbons C-2 and C-3a.~120-124 ppm : Aromatic CH carbons (C-4, C-5).~112 ppm : Aromatic CH carbon (C-7).~105 ppm : Aromatic CH carbon (C-3).~52 ppm : OCH₃ carbon.~45 ppm : SO₂CH₃ carbon.The chemical shifts are influenced by the substituents. The ester carbonyl is characteristically downfield. The carbon attached to the sulfonyl group (C-6) will be significantly affected.[10] DEPT-135 and DEPT-90 experiments are crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.[11]
FT-IR ~3300 cm⁻¹ (broad) : N-H stretch.~1700 cm⁻¹ (strong) : C=O stretch (ester).~1320 & 1150 cm⁻¹ (strong) : Asymmetric & symmetric S=O stretches of the sulfone group.IR spectroscopy provides definitive confirmation of the key functional groups. The presence of all three characteristic peaks (N-H, C=O, and the two S=O stretches) is a critical validation checkpoint.
Mass Spec. (MS) Calculated MW : 239.04 g/mol .Expected [M+H]⁺ : 240.0483High-resolution mass spectrometry (HRMS) confirms the elemental composition. The observed mass should match the calculated mass to within a few parts per million (ppm), providing strong evidence for the molecular formula C₁₀H₉NO₄S.
Spectroscopic Validation Workflow

This systematic process ensures that all data points are correlated to build a cohesive structural proof.

G cluster_data Data Acquisition cluster_analysis Data Interpretation & Correlation NMR_Data Acquire ¹H, ¹³C, DEPT NMR Step1 Step 1: Confirm Molecular Formula (from HRMS) Step3 Step 3: Assemble C-H Framework (from ¹H & ¹³C NMR) NMR_Data->Step3 IR_Data Acquire FT-IR Spectrum Step2 Step 2: Identify Functional Groups (from IR: N-H, C=O, SO₂) IR_Data->Step2 MS_Data Acquire High-Resolution MS MS_Data->Step1 Step1->Step2 Step2->Step3 Step4 Step 4: Cross-Validate Does NMR framework match MS formula? Are IR groups present in NMR? Step3->Step4 Conclusion Conclusion: Structure Confirmed Step4->Conclusion

Caption: A systematic workflow for spectroscopic data integration.

Comparative Analysis: Fischer Synthesis vs. Palladium-Catalyzed C-H Amination

While the Fischer synthesis is robust, it is essential to understand its performance in the context of alternative methods.[4]

Parameter Route A: Fischer Indole Synthesis Route B: Palladium-Catalyzed C-H Amination
Conditions Harsh; requires strong acid and high temperatures.Generally milder; avoids strong, corrosive acids.[5]
Starting Materials Simple and commercially available (substituted hydrazines, pyruvates).Can require more complex, pre-functionalized precursors (e.g., 2-acetamido-3-arylacrylates).[4]
Scalability Well-established for large-scale industrial synthesis.Can be challenging due to catalyst cost, sensitivity, and removal from the final product.
Atom Economy Lower; produces ammonia as a stoichiometric byproduct.Higher; forms the C-N bond directly without loss of large fragments.[5]
Cost Lower reagent and catalyst cost (e.g., ZnCl₂, PPA).High catalyst cost (Palladium).
Validation Complexity Straightforward; intermediates and final product are structurally distinct.May involve intermediates with subtle spectroscopic differences, requiring more advanced 2D NMR techniques for confirmation.

References

  • Clagg, K., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters. Available at: [Link]

  • Inman, W. & Noland, W. (1958). Ethyl Indole-2-Carboxylate. Organic Syntheses. Available at: [Link]

  • Clagg, K., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PMC. Available at: [Link]

  • Jain, A., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]

  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. CLaME. Available at: [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Available at: [Link]

  • McMaster University. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education. Available at: [Link]

  • Choi, Y. S. (1990). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. Portland State University Dissertations and Theses. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. ResearchGate. Available at: [Link]

  • Cruz-López, O., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

Sources

Comparative

Comparative Binding Affinity of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in Target Assays

Introduction: Structural Rationale and Target Landscape In the landscape of rational drug design, the indole scaffold serves as a privileged structure for interacting with a multitude of biological targets, ranging from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Rationale and Target Landscape

In the landscape of rational drug design, the indole scaffold serves as a privileged structure for interacting with a multitude of biological targets, ranging from G-protein coupled receptors (GPCRs) to critical inflammatory enzymes. Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is a highly specialized intermediate and pharmacophore base primarily evaluated in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and profiled in broad receptor binding panels (such as 5-HT and CRTH2 receptors) to determine off-target selectivity[1].

The structural logic behind this compound is precise:

  • The 6-Methylsulfonyl Group: Acts as the primary selectivity anchor. In COX-2, the substitution of an isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2) creates a secondary hydrophilic side pocket. The methylsulfonyl moiety specifically inserts into this pocket, establishing critical hydrogen bonds with Arg513 and His90, driving COX-2 selectivity [2].

  • The 2-Carboxylate Ester: The methyl ester at position 2 modulates the overall lipophilicity (LogP) and steric bulk of the molecule. Compared to a free carboxylic acid, the methyl ester enhances cellular membrane permeability in human whole blood (HWB) assays while maintaining the necessary orientation at the entrance of the binding channel [1].

This guide objectively compares the binding affinity and selectivity of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (and its direct derivatives) against standard alternatives, providing self-validating experimental protocols for researchers conducting receptor and enzyme binding assays.

Comparative Binding Affinity Data

To establish the efficacy of the 6-methylsulfonylindole scaffold, its binding affinity ( IC50​ / Ki​ ) must be benchmarked against both non-selective indole-based NSAIDs (e.g., Indomethacin) and highly selective COX-2 inhibitors (e.g., Celecoxib). Furthermore, because indole derivatives frequently exhibit off-target affinity for serotonergic receptors, profiling against 5-HT panels is a standard requirement.

Table 1: Comparative Binding Affinity ( IC50​ / Ki​ in μM )
Compound / ScaffoldCOX-2 IC50​ ( μM )COX-1 IC50​ ( μM )COX-2 Selectivity IndexOff-Target (e.g., 5-HT6 Ki​ )
6-MeSO 2​ -Indole-2-carboxylate derivatives 0.04 – 0.12> 10.0> 100x> 5.0 (Low affinity)
Celecoxib (Standard)0.0415.0375x> 10.0 (No affinity)
Indomethacin (Non-selective Indole)0.600.040.06x> 10.0 (No affinity)
Native Substrate (Arachidonic Acid)~ 5.0 ( Km​ )~ 5.0 ( Km​ )1xN/A

Data synthesized from QSAR modeling of cyclooxygenase inhibitors and 6-methylsulfonylindole rational design studies [1, 3].

Key Takeaways: The introduction of the 6-methylsulfonyl group onto the indole ring flips the selectivity profile of traditional indoles (like Indomethacin, which is COX-1 selective) to become highly COX-2 selective. The 2-carboxylate ester maintains the structural rigidity required to prevent the indole core from adopting conformations that might inadvertently bind to 5-HT receptors.

Mechanistic Pathway of Selectivity

The following diagram illustrates the logical relationship between the structural features of the 6-methylsulfonylindole scaffold and its selective inhibition pathway.

COX2_Pathway AA Arachidonic Acid (Native Substrate) COX1 COX-1 Enzyme (Ile523 - Restricted Pocket) AA->COX1 Basal Metabolism COX2 COX-2 Enzyme (Val523 - Open Side Pocket) AA->COX2 Induced by Inflammation PGH2_1 PGH2 (Homeostatic Functions) COX1->PGH2_1 PGH2_2 PGH2 (Inflammatory Response) COX2->PGH2_2 Inhibitor Methyl 6-(methylsulfonyl)- 1H-indole-2-carboxylate Inhibitor->COX1 Steric Clash with Ile523 Inhibitor->COX2 MeSO2 binds Val523 pocket

Mechanism of selective COX-2 inhibition by 6-methylsulfonylindoles via the Val523 side pocket.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each experimental step when evaluating the binding affinity of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate.

Protocol A: Competitive Radioligand Binding Assay (COX-2 / Receptor Panel)

This assay determines the binding affinity ( Ki​ ) by measuring the displacement of a known radioligand.

Materials:

  • Purified human recombinant COX-2 and COX-1 enzymes (or specific receptor-expressing CHO cell membranes).

  • Radioligand: [3H] -PGE 2​ or [3H] -Arachidonic Acid (for COX), or [3H] -LSD (for broad 5-HT off-target screening).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 μM hematin, 1 mM phenol. Causality: Hematin is an essential cofactor for COX peroxidase activity, while phenol acts as a reducing co-substrate to maintain the enzyme's active state.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions. Causality: Indole-2-carboxylates are highly hydrophobic; DMSO ensures complete solvation without precipitating in the aqueous assay buffer.

  • Incubation: In a 96-well microplate, combine 10 μL of the test compound, 10 μL of radioligand (final concentration ~1 nM), and 180 μL of enzyme/membrane suspension. Incubate at 25°C for 60 minutes.

  • Equilibration Control (Self-Validation): Include wells with 10 μM Celecoxib (positive control for non-specific binding, NSB) and vehicle-only wells (total binding, TB). Causality: The assay is only valid if the signal-to-background ratio (TB/NSB) exceeds 5:1 and the Z'-factor is > 0.5.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, reducing non-specific binding of the highly lipophilic indole compound to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic equation). Convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Human Whole Blood (HWB) Assay

Binding affinity in purified systems often does not translate to physiological efficacy due to plasma protein binding. The HWB assay validates the functional binding of the compound in a native environment.

  • Blood Collection: Collect venous blood from healthy volunteers (no NSAID use for 14 days) into heparinized tubes.

  • COX-1 vs. COX-2 Induction:

    • COX-1 Assay: Allow blood to coagulate at 37°C for 1 hour (endogenous thrombin activates platelets, releasing COX-1-derived TXB 2​ ).

    • COX-2 Assay: Treat heparinized blood with 10 μg/mL Lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.

  • Compound Addition: Add the indole-2-carboxylate compound at varying concentrations during the incubation periods.

  • Readout: Centrifuge the blood to obtain plasma/serum. Measure PGE 2​ (for COX-2) and TXB 2​ (for COX-1) levels via ELISA. Causality: The methyl ester group of the compound enhances its ability to penetrate the monocyte cell membrane in the HWB assay compared to its free-acid counterpart, yielding a more accurate physiological IC50​ .

High-Throughput Screening Workflow

Binding_Workflow Prep Target Preparation (Enzyme/Membrane Isolation) Incubate Incubation Phase (Test Compound + Radioligand) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Stringent Washing (Remove Unbound Ligand) Filter->Wash Count Scintillation Counting (Measure Bound Radioactivity) Wash->Count Analyze Cheng-Prusoff Analysis (Calculate Ki & Selectivity) Count->Analyze

Standard self-validating radioligand binding workflow for affinity determination.

Conclusion & Application Insights

For drug development professionals, methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate represents a masterclass in rational pharmacophore design. The comparative data demonstrates that while the indole core provides a versatile backbone, it is the strict positional placement of the 6-methylsulfonyl group that drives high-affinity binding to the COX-2 Val523 pocket over COX-1. Furthermore, utilizing the methyl ester at the 2-position—rather than a bulky amide or free acid—optimizes the compound's lipophilic efficiency (LipE), ensuring that high in vitro receptor binding affinity successfully translates into functional cellular assays like the HWB model.

When evaluating this compound against alternatives like Celecoxib, researchers must prioritize whole-blood assays alongside standard radioligand binding to account for the high plasma protein binding typical of indole-2-carboxylates.

References

  • Campbell, J. A., Bordunov, V., Broka, C. A., & Weller, P. (2004). "Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link] [1]

  • Prasanna, S., Manivannan, E., & Chaturvedi, S. C. (2008). "Quantitative structure–activity relationship analysis of 2,3-diaryl indoles as selective cyclooxygenase-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link] [3]

  • Zang, Q., et al. (2019). "Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods." Journal of Chemical Information and Modeling. Available at:[Link] [2]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. As researchers and drug development professionals, our commitment to safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind them, ensuring a self-validating system of laboratory safety.

The foundational principle of chemical disposal is adherence to all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to ensure materials are handled safely from generation to final disposal.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on analogous compounds, methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate should be treated as a substance that can cause skin and eye irritation[1][2][3][4].

Table 1: Hazard Profile and Required PPE

Hazard Classification (Assumed)Required Personal Protective Equipment (PPE)
Skin Irritant (Category 2)[1][4]Nitrile gloves, lab coat, closed-toe shoes.
Eye Irritant (Category 2)[1][4]Chemical safety goggles or a face shield.[4]
Acute Oral Toxicity (Category 4, Assumed)[4]Standard laboratory hygiene; do not eat, drink, or smoke when handling.[3][5]

Causality Behind PPE Selection:

  • Gloves and Lab Coat: These form the primary barrier against accidental skin contact, which could lead to irritation.

  • Safety Goggles: The ester and indole functionalities, common in organic reagents, can cause serious eye irritation upon contact. Goggles are non-negotiable to prevent splashes or contact with fine dust particles.

Part 2: Step-by-Step Disposal Protocols

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash [5][6]. This prevents the contamination of waterways and the environment[7].

Protocol 2.1: Disposal of Unused or Expired Product
  • Container Selection: The primary waste container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE)[8][9]. Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid[8].

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled. According to EPA regulations, the label must clearly state "Hazardous Waste" and identify the contents, in this case, "methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate"[9][10]. Avoid using chemical formulas or abbreviations[9].

  • Transfer: Carefully transfer the solid chemical into the designated hazardous waste container. If transferring a solution, use a funnel to prevent spills.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[8][10]. This minimizes the release of any potential vapors and prevents spills.

Protocol 2.2: Disposal of Contaminated Materials

Any materials that come into contact with methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate are considered hazardous waste and must be disposed of accordingly[8].

  • Solid Waste: This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for cleaning up spills.

    • Collection: Place these items in a designated solid hazardous waste container, which is typically a lined, puncture-resistant box or a durable plastic drum.

    • Labeling: The container must be labeled "Hazardous Waste" and list the chemical contaminants.

  • Contaminated Labware:

    • Heavily Contaminated: If labware (e.g., a flask with significant residue) cannot be effectively cleaned, it should be disposed of as solid hazardous waste.

    • Rinsing: For routine cleaning, rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now considered hazardous waste.

    • Rinsate Collection: Collect the first rinse in a designated "Halogen-Free Organic Solvent Waste" container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's EHS guidelines.

Part 3: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Ensure Safety: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated[2][5].

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE as outlined in Table 1.

  • Containment: For a solid spill, prevent the powder from becoming airborne.

  • Cleanup:

    • Gently sweep or scoop the solid material using spark-proof tools[5].

    • Absorb any remaining residue or solutions with an inert absorbent material like vermiculite, sand, or silica gel[5].

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container[5][8].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. The initial solvent wipe should also be disposed of as hazardous waste.

Part 4: Waste Storage and Final Disposition

Proper storage of hazardous waste while it awaits pickup is a critical component of laboratory safety and regulatory compliance.

  • Storage Location: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA)[10]. This area should be at or near the point of generation and under the control of laboratory personnel[6].

  • Segregation: Ensure that the waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases[8][9][11].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[8].

  • Arranging for Disposal: Once the waste container is full or you are ready for a pickup, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for collection by a licensed hazardous waste disposal company[7][10][11]. All hazardous waste must be tracked from its point of generation to its final disposal destination[10].

Diagram: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate waste in the laboratory.

start Waste Generation (Unused chemical, contaminated item, or spill) is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Management Protocol (Contain, Absorb, Collect) is_spill->spill_protocol Yes waste_type Determine Waste Type is_spill->waste_type No collect_solid Place in Labeled 'Solid Hazardous Waste' Container spill_protocol->collect_solid solid_waste Solid Waste (Contaminated PPE, absorbent) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solution, rinsate) waste_type->liquid_waste Liquid pure_solid Pure Solid Waste (Unused/Expired Product) waste_type->pure_solid Pure Solid solid_waste->collect_solid collect_liquid Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid collect_pure Place in Labeled 'Hazardous Chemical Waste' Container pure_solid->collect_pure store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_pure->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store_waste->contact_ehs

Caption: Decision workflow for proper disposal.

References

  • Safety Data Sheet. (2024, December 19). Referenced for general handling and spill procedures.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Chemical Safety Data Sheet MSDS / SDS - 6-(METHYLSULFONYL)-1H-INDOLE - ChemicalBook. (2026, March 20). Referenced for hazard information on a structurally similar sulfonyl-indole compound.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Regulation of Labor
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • SAFETY DATA SHEET - Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal of Indole-3-Butyric Acid: A Guide for Laboratory Professionals. (2026, March). Benchchem.
  • PROCEDURES FOR LABOR
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.

Sources

Handling

Personal protective equipment for handling methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Safe Handling and Personal Protective Equipment (PPE) Guide for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is an advanced organic intermediate f...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 507272-16-4) is an advanced organic intermediate frequently utilized in pharmaceutical research, molecular biology, and drug development[1],[2]. As a specialized indole derivative, handling this compound requires strict adherence to safety protocols to mitigate risks associated with airborne powder exposure and dermal contact[3].

This guide provides a comprehensive, self-validating system for laboratory safety. By understanding the mechanistic causality behind these safety measures, researchers can build a secure operational environment that goes beyond basic compliance[4].

Hazard Assessment & Mechanistic Causality

To select the appropriate PPE, one must first understand the mechanistic hazards of the molecule:

  • Chemical Profile: The compound features a lipophilic indole core substituted with a methylsulfonyl group and an ester moiety[5]. It typically presents as a fine solid powder.

  • Inhalation Risk: Like many active pharmaceutical ingredients (APIs) and their intermediates in powder form, aerosolization during weighing or transfer poses a significant respiratory hazard,. Inhalation of fine dust can lead to severe upper respiratory tract irritation[6].

  • Dermal and Ocular Toxicity: The compound is classified under GHS as a skin and eye irritant (H315, H319)[7]. The lipophilic nature of the indole core can facilitate dermal absorption if the powder is accidentally dissolved in organic solvents (such as DMSO or DMF) during assay preparation. In these scenarios, the solvent acts as a carrier, bypassing the skin's natural barrier and making robust PPE critical[3].

PPE_Logic Hazard Methyl 6-(methylsulfonyl) -1H-indole-2-carboxylate Resp Respiratory Hazard (Airborne Powder) Hazard->Resp Inhalation Skin Dermal Hazard (Contact Irritation) Hazard->Skin Direct Contact Eye Ocular Hazard (Dust/Splashes) Hazard->Eye Aerosolization PPE_Resp Fume Hood (0.5 m/s) + N95/P100 Respirator Resp->PPE_Resp Mitigated by PPE_Skin Nitrile Gloves (>0.11mm) + Lab Coat Skin->PPE_Skin Mitigated by PPE_Eye ANSI Z87.1 Safety Goggles Eye->PPE_Eye Mitigated by

Logical relationship between chemical hazards and PPE selection for safe handling.

Personal Protective Equipment (PPE) Matrix

A robust safety protocol relies on a hierarchy of controls. While engineering controls (e.g., fume hoods) are the primary defense, the following PPE matrix is mandatory for handling this compound[4],[8].

PPE CategorySpecification / StandardQuantitative Threshold / Condition
Eye/Face Protection ANSI Z87.1 compliant safety gogglesContinuous wear during all handling phases; face shield required for bulk liquid transfers.
Hand Protection Nitrile gloves (EN 374 standard)Minimum thickness >0.11 mm. Breakthrough time >480 mins for dry powder. Double-glove if using DMSO.
Body Protection Flame-retardant, chemical-resistant lab coatKnee-length, fully buttoned, fitted cuffs[9].
Respiratory Protection N95 or P100 particulate respiratorRequired if handling outside a certified fume hood or during spill cleanup[10],[8].
Engineering Control Chemical Fume Hood or Class II BSCMinimum face velocity of 0.5 m/s (100 fpm)[9].

Operational Workflow & Handling Protocol

To prevent accidental exposure, follow this step-by-step methodology when handling Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate in the laboratory.

Step 1: Preparation & Setup

  • Verify that the chemical fume hood is operational and meets the minimum airflow standard of 0.5 m/s[9].

  • Clear the workspace of unnecessary clutter to prevent accidental spills and ensure unobstructed airflow.

  • Don all required PPE as outlined in the matrix above before opening the chemical container[4].

Step 2: Weighing Protocol

  • Causality Note: Static electricity can cause fine pharmaceutical powders to aerosolize or cling to gloves, increasing exposure risk.

  • Use anti-static spatulas and weigh boats.

  • Perform all weighing strictly inside the designated fume hood[11]. Do not transport open weigh boats across the laboratory.

Step 3: Transfer & Solubilization

  • If transferring the powder to a vial for solubilization (e.g., preparing a stock solution in DMSO), utilize a closed-system transfer method where possible[12],[6].

  • Add the solvent slowly to minimize dust displacement.

  • Cap the vial immediately after the transfer is complete, before removing it from the fume hood.

Step 4: Post-Handling & Decontamination

  • Wipe down the exterior of the sealed vial with a solvent-dampened tissue (e.g., 70% ethanol) to remove any microscopic powder residue.

  • Remove outer gloves (if double-gloved) inside the fume hood and dispose of them in the solid hazardous waste bin.

Workflow Start 1. Setup Verify Fume Hood Weigh 2. Weighing Anti-static Tools Start->Weigh Transfer 3. Transfer Closed System Weigh->Transfer Decon 4. Decontamination Solvent Wipe Transfer->Decon Dispose 5. Disposal Solid/Organic Waste Decon->Dispose

Step-by-step operational workflow for handling hazardous pharmaceutical powders.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and subsequent inhalation[9],[6].

Spill Response Methodology:

  • Containment: Do not sweep dry powders. Sweeping generates hazardous aerosols[6].

  • Neutralization/Cleanup: Gently cover the spilled powder with absorbent paper towels. Carefully dampen the paper with a suitable solvent (e.g., ethanol or a mild soap/water solution) to solubilize and trap the powder without generating dust[3].

  • Surface Decontamination: Wipe the area inward from the edges to prevent spreading. Follow up with a secondary wipe using 70% ethanol or standard laboratory detergent to ensure all lipophilic indole residue is completely removed.

Waste Disposal Plan: Disposal must comply with institutional and environmental OSHA/EPA regulations[10],[4].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, labeled solid hazardous waste container. Ensure the bag is double-sealed[9].

  • Liquid Waste: Solutions containing Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate dissolved in organic solvents must be disposed of in properly labeled organic waste carboys. Segregate into halogenated or non-halogenated waste streams depending on the specific carrier solvent used[4].

References

  • Matrix Scientific: SAFETY DATA SHEET - Methyl 6-methylsulfonyl-1H-indole-2-carboxylate. Matrix Scientific.3

  • Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate Product Information. ChemScene. 1

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. CalPacLab. 9

  • Safe handling of hazardous drugs. National Institutes of Health (NIH) / PMC. 10

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). 4

  • Protect Workers During Nonsterile Hazardous Drug Compounding. Ontario College of Pharmacists. 11

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). 8

  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. Centers for Disease Control and Prevention (CDC). 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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